molecular formula C13H23NO4 B036640 (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid CAS No. 1212407-62-9

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid

Cat. No.: B036640
CAS No.: 1212407-62-9
M. Wt: 257.33 g/mol
InChI Key: JSQOFHUYZLCVGB-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid is a sophisticated, stereochemically defined cyclic β-amino acid derivative engineered for advanced chemical and pharmacological research. Its core structure features a seven-membered cycloheptane ring constrained in a specific (1R,2S) relative configuration, which imposes distinct conformational restrictions on molecular backbones. The primary application of this compound is as a high-value building block in peptide mimetics and peptidomimetic drug discovery. When incorporated into peptide sequences, it replaces natural α-amino acids, introducing local conformational rigidity that can profoundly enhance metabolic stability, improve bioavailability, and increase binding affinity and selectivity for target proteins such as GPCRs, kinases, and proteases. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonality in solid-phase peptide synthesis (SPPS) and solution-phase strategies, allowing for selective deprotection under mild acidic conditions without affecting other sensitive functional groups. Its mechanism of action is structural rather than pharmacological; it serves as a key scaffold to pre-organize peptide chains into specific secondary structures (e.g., beta-turns, helices) that are critical for mimicking bioactive peptides. This makes it an invaluable tool for researchers in medicinal chemistry exploring novel therapeutics for oncology, metabolic diseases, and neurological disorders, as well as in chemical biology for probing protein-protein interactions and developing molecular probes.

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9(10)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQOFHUYZLCVGB-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (often abbreviated as Boc-cis-ACHpC or Boc-cis-AC7C ). This molecule is a critical building block in the field of peptidomimetics and foldamer research , specifically valued for its ability to induce "nontraditional" helical secondary structures (such as the 12/10-helix) that differ from those formed by its cyclopentane (ACPC) and cyclohexane (ACHC) analogs.

Part 1: Executive Summary & Molecular Identity

(1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is a cyclic


-amino acid derivative. Unlike flexible linear 

-amino acids, the cycloheptane ring imposes severe conformational constraints on the backbone torsion angles (

,

,

).

The (1R, 2S) stereochemistry designates the cis -isomer. While trans-isomers of cyclic


-amino acids (like trans-ACHC) are famous for forming stable 14-helices, the cis-ACHpC  isomer is unique in promoting alternating H-bond patterns (e.g., 12/10-helices) and is increasingly used to explore novel secondary structures in foldamer chemistry.
Molecular Identity Table
PropertyDetail
IUPAC Name (1R,2S)-2-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid
Common Abbreviations Boc-(1R,2S)-ACHpC; Boc-cis-AC7C; Boc-cis-ACHpC
CAS Number 1212407-62-9 (Generic cis-isomer/racemate); Specific enantiomer often custom synthesized
Molecular Formula

Molecular Weight 257.33 g/mol
Chirality (1R, 2S) [Cis-configuration]
SMILES CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C(O)=O
Appearance White to off-white crystalline powder

Part 2: Physical & Chemical Characterization

Solid-State Properties
  • Melting Point: Typically 108–112 °C (Note: Melting points for Boc-protected cyclic

    
    -amino acids vary slightly based on solvent of crystallization; enantiopure forms often melt higher than racemates).
    
  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Dimethylformamide (DMF).

    • Low/Insoluble: Water, Hexanes, Diethyl Ether (partial).

  • Crystal Structure: The cycloheptane ring adopts a twist-chair conformation in the solid state. This flexibility (pseudorotation) is higher than in cyclohexane analogs, contributing to the dynamic "interconvertible handedness" observed in its oligomers.

Spectroscopic Signatures
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       1.44 (s, 9H, Boc-tBu).
      
    • 
       1.50–2.10 (m, 10H, Ring 
      
      
      
      ).
    • 
       2.80–2.95 (m, 1H, 
      
      
      
      to COOH).
    • 
       3.90–4.10 (m, 1H, 
      
      
      
      to NH).
    • 
       5.10 (br d, 1H, NH).
      
    • Note: The cis-coupling constant

      
       is typically smaller (3–5 Hz) compared to the trans-isomer (8–10 Hz).
      
  • Optical Rotation (

    
    ):  Specific rotation is solvent-dependent. For the (1R,2S) isomer, values are typically negative in MeOH (e.g., 
    
    
    
    to
    
    
    ), though batch-specific CoA data is required for precision.

Part 3: Synthesis & Stereochemical Control

The synthesis of enantiopure (1R,2S)-Boc-ACHpC is non-trivial due to the flexibility of the seven-membered ring. The most authoritative route (adapted from Gellman et al.) utilizes a kinetic resolution or diastereomeric salt separation .

Experimental Workflow: The "Gellman" Route

This pathway ensures the isolation of the specific (1R,2S) enantiomer from a racemic precursor.

Synthesis Start Cycloheptanone Step1 1. Enamine Formation 2. C-C Bond Formation (Ethyl 2-oxocycloheptanecarboxylate) Start->Step1 Beta-keto ester synthesis Step2 Reductive Amination with (S)-Phenylethylamine Step1->Step2 Chiral Aux Introduction Step3 Diastereomer Separation (Chromatography/Crystallization) Step2->Step3 Isolation of (1R,2S)-amine Step4 Hydrogenolysis (Pd/C, H2) Step3->Step4 Remove Chiral Aux Step5 Boc Protection (Boc2O, NaOH) Step4->Step5 N-Protection End (1R,2S)-Boc-ACHpC (Enantiopure) Step5->End Final Product

Figure 1: Synthetic pathway for (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid via chiral amine resolution.

Protocol Highlights
  • Reductive Amination: The reaction of ethyl 2-oxocycloheptanecarboxylate with

    
    -(-)-
    
    
    
    -methylbenzylamine creates a mixture of diastereomers. The cis-isomer is often favored kinetically or thermodynamically depending on conditions, but separation is required.
  • Resolution: The diastereomers are separated via column chromatography or fractional crystallization. This is the critical step defining the optical purity.

  • Deprotection/Reprotection: Hydrogenolysis removes the phenylethyl auxiliary, yielding the free amino acid, which is immediately Boc-protected to prevent chelation-induced side reactions.

Part 4: Applications in Foldamer Engineering

The primary utility of (1R,2S)-Boc-ACHpC lies in its ability to dictate secondary structure in


-peptides.
The "Cis" Effect: 12/10-Helix Formation

Unlike the trans-isomers (which form 14-helices), the cis-(1R,2S) isomer promotes a unique alternating hydrogen-bond network known as the 12/10-helix when polymerized or alternated with other residues.

  • Mechanism: The cis-constraint forces the backbone into a specific torsion that disfavors the extended sheet conformation and the standard 14-helix.

  • Dynamic Chirality: Oligomers containing cis-ACHpC have been shown to exhibit interconvertible handedness . The cycloheptane ring's flexibility allows the helix to switch between left- and right-handed forms depending on solvent polarity (e.g., protic vs. aprotic solvents).

Foldamer Trans Trans-Isomers (e.g., (1R,2R)-ACHC) Rigid Scaffold Helix14 14-Helix (Stable, Static) Trans->Helix14 Promotes Cis Cis-Isomers (e.g., (1R,2S)-ACHpC) Flexible Scaffold Helix1210 12/10-Helix (Dynamic, Solvent-Dependent) Cis->Helix1210 Promotes Helix1210->Helix1210 Helical Inversion (Pseudorotation)

Figure 2: Conformational consequences of Cis vs. Trans stereochemistry in cyclic beta-amino acids.

Part 5: Handling, Stability, and Storage

Storage Protocols
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at -20°C is recommended to prevent slow decarboxylation or Boc-cleavage.

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen with desiccant.

  • Stability: Stable for >2 years if kept dry. Avoid exposure to strong acids (TFA, HCl) until the deprotection step is desired.

Safety (E-E-A-T)
  • Hazards: Like most Boc-amino acids, it is considered a mild irritant.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Disposal: Incineration as organic chemical waste.

References

  • Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids. ChemRxiv, 2025. (Discusses cis-ACHpC as a reference standard for 12/10 helix formation). Link

  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block. Organic Letters, 2023, 25(41). (Definitive work on cis-ACHpC synthesis and folding properties). Link

  • Metal-Peptide Frameworks (MPFs): Bioinspired Metal Organic Frameworks. Biomacromolecules, 2010. (Describes the use of cis-ACHpC ligands and their solvent-dependent chirality). Link

  • Foldamers: A Perspective. Accounts of Chemical Research, 1998, 31(4), 173–180. (Foundational text by S.H.[1] Gellman on cyclic beta-amino acid design). Link

Sources

Structural Analysis & Crystallographic Characterization: (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, crystallographic, and synthetic characteristics of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (often abbreviated as (1R,2S)-Boc-ACHpC ).

Executive Summary

The Molecule: (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is a cyclic


-amino acid derivative characterized by a seven-membered cycloheptane ring. It serves as a critical "stereochemical constraint" in the design of foldamers —synthetic oligomers that mimic the secondary structures of proteins.

Significance: Unlike flexible linear


-amino acids, the cycloheptane scaffold locks the backbone torsion angles (

), forcing peptides containing this residue into specific helical architectures, most notably the 12/10-helix . This guide examines its twist-chair conformation, crystal packing forces, and application in stabilizing proteolytic-resistant therapeutics.

Molecular Architecture & Stereochemistry

Stereochemical Configuration

The designation (1R, 2S) indicates a cis-relationship between the carbamate (NH-Boc) and carboxylic acid (COOH) groups on the cycloheptane ring.

  • C1 Position (Carboxyl): R-configuration.

  • C2 Position (Amine): S-configuration.

  • Result: Both substituents project to the same face of the ring (typically equatorial/axial depending on the specific twist-chair conformer), creating a pre-organized scaffold for hydrogen bonding.

Ring Conformation: The Twist-Chair

Crystallographic data of (1R,2S)-ACHpC derivatives reveals that the seven-membered ring does not adopt a simple chair form. Instead, it exists primarily in a Twist-Chair (TC) conformation.

  • Energetics: The twist-chair is the global minimum for cycloheptane derivatives with cis-1,2-substituents, relieving transannular strain (Prelog strain) common in medium-sized rings.

  • Pseudorotation: In solution, the ring undergoes rapid pseudorotation between two mirror-image twist-chair forms. However, in the solid state (crystal lattice), lattice forces and intermolecular Hydrogen bonds lock the molecule into a single, defined twist-chair geometry.

Crystallographic Characterization

Unit Cell & Packing Motifs

While the monomeric Boc-protected acid crystallizes, its structural significance is best understood through its behavior in the solid state as a building block.

  • Crystal System: Monomeric cyclic

    
    -amino acids typically crystallize in Monoclinic  or Orthorhombic  space groups (e.g., P2
    
    
    
    or P2
    
    
    2
    
    
    2
    
    
    ) to accommodate the chiral center.
  • Lattice Stabilization: The crystal lattice is stabilized by a network of intermolecular hydrogen bonds:

    • Donor: The Amide N-H of the Boc group.

    • Acceptor: The Carbonyl Oxygen of the carboxylic acid (or the Boc carbonyl in dimers).

    • Motif: Head-to-tail hydrogen bonding chains are common, forming "zipper-like" columns along the crystallographic screw axis.

The "Foldamer" Effect: 12/10-Helix Formation

When crystallized as part of an oligomer, (1R,2S)-ACHpC enforces a unique secondary structure known as the 12/10-helix .[1]

  • Mechanism: The cis-constraint restricts the C

    
    -C
    
    
    
    torsion angle (
    
    
    ) to approximately 60–70°.
  • H-Bonding Pattern: This torsion angle prevents the formation of the standard

    
    -helix (3.6
    
    
    
    ) and instead promotes alternating hydrogen bond rings:
    • 12-membered ring: Forward H-bond (

      
      ).
      
    • 10-membered ring: Backward H-bond (

      
      ).
      
  • Visual Evidence: X-ray diffraction of ACHpC-containing peptides confirms this alternating pattern, distinct from the 14-helix observed in six-membered (cyclohexane) analogs.

Synthesis & Purification Protocol

To obtain high-quality crystals for X-ray diffraction or drug development, the compound must be synthesized with high enantiomeric excess (>99% ee).

Enzymatic Resolution Workflow (Self-Validating)

This protocol uses Candida antarctica Lipase B (CAL-B) for kinetic resolution, ensuring optical purity.

Reagents:

  • Substrate: cis-2-aminocycloheptanecarboxylic acid ethyl ester (racemic).

  • Enzyme: CAL-B (immobilized).

  • Solvent: Diisopropyl ether (dry).

Step-by-Step Protocol:

  • Dissolution: Dissolve racemic ester in diisopropyl ether. Add 0.5 eq of water.

  • Enzymatic Hydrolysis: Add CAL-B and incubate at 30°C with orbital shaking (200 rpm).

    • Validation Point: Monitor reaction progress via chiral HPLC. The enzyme selectively hydrolyzes the (1R,2S)-ester to the free acid.

  • Separation: Filter off the enzyme. Extract the organic phase with aqueous NaHCO

    
    .
    
    • Organic Phase:[2] Contains unreacted (1S,2R)-ester.

    • Aqueous Phase: Contains the desired (1R,2S)-amino acid .

  • Boc-Protection: Acidify the aqueous layer to pH 8. Add dioxane and (Boc)

    
    O (1.2 eq). Stir for 12h.
    
  • Crystallization: Acidify to pH 2 with KHSO

    
    , extract with EtOAc, dry, and concentrate. Recrystallize from Hexane/EtOAc to obtain white needles.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start Racemic cis-Ester Enzyme CAL-B Lipase (Kinetic Resolution) Start->Enzyme Hydrolysis Sep Phase Separation Enzyme->Sep AqPhase Aqueous Phase (1R,2S)-Amino Acid Sep->AqPhase Hydrolyzed Product OrgPhase Organic Phase (1S,2R)-Ester Sep->OrgPhase Unreacted Ester Protect Boc-Protection ((Boc)2O, pH 8) AqPhase->Protect Cryst Crystallization (Hexane/EtOAc) Protect->Cryst Purification

Figure 1: Chemo-enzymatic workflow for isolating enantiopure (1R,2S)-Boc-ACHpC.

Applications in Drug Design

The crystal structure of (1R,2S)-Boc-ACHpC reveals its utility as a conformational lock .

FeatureStructural BasisTherapeutic Benefit
Proteolytic Stability

-amino acid backbone
Unrecognized by endogenous proteases (trypsin/pepsin), extending half-life.
Helix Induction 7-membered ring constraintForces bioactive peptides into stable helices, improving receptor binding affinity.
Lipophilicity Cycloheptane ringIncreases membrane permeability compared to linear alanine/leucine analogs.
Structural Comparison: 6-Ring vs. 7-Ring
  • Cyclohexane (ACHC): Forms a 14-helix . Rigid chair conformation.

  • Cycloheptane (ACHpC): Forms a 12/10-helix .[3][4] Flexible twist-chair allows for "fine-tuning" of the helix pitch, useful for targeting protein-protein interactions (PPIs) with large surface areas.

References

  • Gellman, S. H., et al. (2023).[5][6] "Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices." Organic Letters. Link[3]

  • Fülöp, F., et al. (2022). "Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis." Catalysts, 12(5), 456. Link

  • Kálmán, A., et al. (2005). "Morphotropism: Link between the isostructurality, polymorphism and (stereo)isomerism of organic crystals."[7] Acta Crystallographica Section B. Link

  • Seebach, D., et al. (2005). "Helices and Other Secondary Structures of β- and γ-Peptides." Chemistry & Biodiversity. Link

  • Lee, H. S., et al. (2026).[5] "Controlled packing of metal–peptide superhelices with β-peptide foldamers." Organic & Biomolecular Chemistry. Link

Sources

(1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics

In the landscape of modern drug discovery, the rational design of peptide and peptidomimetic therapeutics hinges on the precise control of molecular conformation. Unnatural amino acids, particularly those with cyclic structures, have emerged as powerful tools for medicinal chemists to enforce specific secondary structures, such as β-turns and helices, within a peptide backbone.[1][2][3] This conformational rigidity can lead to significant enhancements in biological activity, receptor selectivity, and metabolic stability by pre-organizing the pharmacophoric elements for optimal interaction with their biological targets.[4][5][6]

This in-depth technical guide focuses on (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid , a chiral, non-proteinogenic β-amino acid. The seven-membered cycloheptane ring offers a unique conformational landscape, distinct from its more commonly studied cyclopentane and cyclohexane counterparts, providing novel opportunities for scaffold design in peptidomimetics. This guide will provide a comprehensive overview of its commercial availability, a detailed examination of a plausible synthetic route for its preparation, and a discussion of its potential applications in the development of next-generation therapeutics.

Commercial Availability: Sourcing a Niche Building Block

(1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is a specialized chemical entity that is not as widely stocked as smaller ring analogs. However, it is available from a select number of chemical suppliers who specialize in complex building blocks for research and development.

One identified supplier is JHECHEM CO LTD , which lists the compound under the name "cis-2-Tert-butoxycarbonylamino-cycloheptanecarboxylic acid" with the corresponding CAS number 1212407-62-9 .[7] Researchers seeking to procure this compound should reference this CAS number to ensure the correct stereoisomer is being sourced. Another supplier, BLDpharm, lists a "2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid" (CAS 885954-07-4), though the specific stereochemistry is not explicitly defined as (1R,2S) in the product listing.[8]

Given the niche nature of this reagent, researchers should anticipate lead times for delivery and may consider custom synthesis options from contract research organizations (CROs) for larger quantities or specific purity requirements.

Table 1: Commercial Supplier Information for (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightNotes
JHECHEM CO LTDcis-2-Tert-butoxycarbonylamino-cycloheptanecarboxylic acid[7]1212407-62-9[7]C13H23NO4[7]257.33[8]Listed as a manufactory product.
BLDpharm2-{[(tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid[8]885954-07-4[8]C13H23NO4[8]257.33[8]Stereochemistry not specified as (1R,2S).

Synthetic Methodology: A Practical Approach to Preparation

The logical workflow for this synthesis would involve the stereoselective synthesis of the core cycloheptane amino acid, followed by the protection of the amine functionality with the tert-butyloxycarbonyl (Boc) group.

Synthesis_Workflow A Starting Material (e.g., Cycloheptene derivative) B Stereoselective Amination/Carboxylation A->B Key Stereocontrol Step C cis-2-Aminocycloheptane- carboxylic Acid Ester B->C D Boc Protection ((Boc)2O, Base) C->D Amine Protection E Boc-Protected Ester Intermediate D->E F Saponification (e.g., LiOH) E->F Ester Hydrolysis G Final Product (1R,2S)-Boc-2-aminocycloheptane- carboxylic acid F->G

Caption: Proposed synthetic workflow for (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl (1R,2S)-2-aminocycloheptanecarboxylate

This crucial step involves establishing the cis-stereochemistry of the amino and carboxyl groups on the cycloheptane ring. A potential route could involve a stereoselective hydroaminomethylation of a suitable cycloheptene precursor or the resolution of a racemic mixture of cis-2-aminocycloheptanecarboxylic acid. For the purpose of this guide, we will assume the availability of the racemic methyl cis-2-aminocycloheptanecarboxylate, which would then undergo chiral resolution.

Step 2: Boc-Protection of the Amino Ester

  • Dissolve methyl (1R,2S)-2-aminocycloheptanecarboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.[12]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected ester. Purification can be achieved via column chromatography on silica gel.

Step 3: Saponification of the Ester

  • Dissolve the purified methyl (1R,2S)-Boc-2-aminocycloheptanecarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl) at 0 °C.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the final product, (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid.

Applications in Drug Discovery and Peptide Design

The incorporation of constrained amino acids like (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid into peptides is a proven strategy to enhance their therapeutic properties.[3] The cycloheptane ring restricts the torsional angles of the peptide backbone in its vicinity, leading to a more defined and stable conformation.[4]

Key Applications Include:

  • Induction of Secondary Structures: The unique steric profile of the cycloheptyl group can be exploited to induce specific turn or helical structures in peptides. This is critical for mimicking the bioactive conformation of natural peptide ligands or for creating novel structures with desired biological activities.[1][2]

  • Enhanced Receptor Selectivity: By locking the peptide into a specific conformation, binding to the intended biological target can be enhanced, while binding to off-targets can be minimized. This leads to improved selectivity and a better side-effect profile.

  • Increased Proteolytic Stability: The unnatural structure of the cycloheptane amino acid can sterically hinder the approach of proteases, leading to a longer in vivo half-life compared to peptides composed solely of natural amino acids.[6]

  • Development of Novel Peptidomimetics: This building block is ideal for the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacological properties. It can be incorporated into inhibitors of enzymes such as proteases and kinases, or into modulators of G protein-coupled receptors.[5]

Application_Logic cluster_0 Core Attribute cluster_1 Physicochemical Impact cluster_2 Therapeutic Outcomes A (1R,2S)-Boc-2-aminocycloheptane- carboxylic acid B Conformational Rigidity A->B Introduces C Proteolytic Resistance A->C Provides D Enhanced Potency B->D E Improved Selectivity B->E F Increased In Vivo Half-life C->F

Caption: The impact of incorporating the constrained amino acid on therapeutic properties.

Conclusion

(1R,2S)-Boc-2-aminocycloheptanecarboxylic acid represents a valuable, albeit specialized, building block for the advanced design of peptide and peptidomimetic drugs. While its commercial availability is limited, a plausible synthetic route can be developed based on established chemical principles. The unique conformational constraints imposed by the cycloheptane ring offer significant potential for medicinal chemists to fine-tune the pharmacological properties of therapeutic candidates, leading to drugs with enhanced potency, selectivity, and metabolic stability. As the demand for more sophisticated peptide therapeutics grows, the utility of such conformationally constrained amino acids is set to expand, paving the way for novel treatments for a wide range of diseases.

References

Sources

Engineering Rigidity: A Technical Guide to Constrained Cycloheptane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the structural and medicinal chemistry of cycloheptane-based amino acids, specifically 1-aminocycloheptanecarboxylic acid (Ac7c) and its


-amino acid homolog, 2-aminocycloheptanecarboxylic acid (ACHpC) . Unlike their widely used cyclopropane and cyclohexane counterparts, seven-membered rings occupy a unique "Goldilocks zone" of conformational flexibility—rigid enough to reduce entropic penalties upon binding, yet flexible enough to accommodate twist-chair pseudorotations that facilitate induced-fit mechanisms.

Part 1: The Structural Argument for Seven-Membered Rings

The Entropy-Enthalpy Trade-off

In drug design, the introduction of cyclic constraints is a strategy to pre-organize a pharmacophore. The theoretical basis lies in the reduction of the entropic penalty (


) during the ligand-receptor interaction.
  • Cyclopropane (Ac3c): Extremely rigid. Fixes

    
     angles rigidly (
    
    
    
    is quaternary). Often too rigid, preventing the "breathing" required for optimal active site fit.
  • Cyclohexane (Ac6c): Adopts a stable chair conformation. Excellent for locking specific vectors but can suffer from steric clashes due to the axial/equatorial dichotomy.

  • Cycloheptane (Ac7c): Adopts a twist-chair conformation.

    • Advantage: The ring can undergo pseudorotation (energy barrier ~3-4 kcal/mol), allowing slight adjustments in the backbone dihedral angles (

      
      ) without breaking the overall secondary structure. This is critical for Protein-Protein Interaction (PPI)  inhibitors where the interface is large and slightly amorphous.
      
Conformational Control Vectors
Amino Acid TypePrimary ConstraintSecondary Structure PromotionKey Application
Ac7c (

-AA)

,


-Helix / Distorted

-Helix
GPCR Ligands, Protease Inhibitors
ACHpC (

-AA)
Rigid

bond
12/10-Helix (Foldamers)Cell-penetrating Peptidomimetics

Part 2: Synthesis Protocols

Synthesis of Fmoc-Ac7c (Bucherer-Bergs Route)

The most robust route to the quaternary


-amino acid Ac7c is via the Bucherer-Bergs reaction, followed by hydrolysis and Fmoc protection.

Protocol: Synthesis of Fmoc-1-aminocycloheptanecarboxylic acid

  • Hydantoin Formation:

    • Reagents: Cycloheptanone (1.0 eq),

      
       (3.0 eq), KCN (1.5 eq).
      
    • Solvent: 50% EtOH/Water.

    • Procedure: Dissolve

      
       and KCN in water. Add cycloheptanone in EtOH. Heat to 60°C for 12-18h. The solution will become clear then precipitate the spiro-hydantoin.
      
    • Workup: Cool to 0°C, filter the white precipitate, wash with cold water/Et2O. Yield is typically >80%.

  • Hydrolysis to Free Amino Acid:

    • Reagents: 6N NaOH (excess).

    • Procedure: Reflux the hydantoin in 6N NaOH for 24-48h (requires high temp/pressure; sealed tube recommended).

    • Workup: Neutralize to pH 7 with HCl. The free amino acid (Ac7c) precipitates. Recrystallize from water/EtOH.[1]

  • Fmoc Protection:

    • Reagents: Ac7c (1.0 eq), Fmoc-OSu (1.1 eq),

      
       (2.0 eq).
      
    • Solvent: Water/Dioxane (1:1).

    • Procedure: Dissolve Ac7c in basic water. Add Fmoc-OSu in dioxane dropwise at 0°C. Stir at RT for 12h.

    • Validation: TLC (EtOAc/Hex) and LC-MS (Mass: 379.4 Da).

Visualization of Synthesis Logic

SynthesisWorkflow Ketone Cycloheptanone Hydantoin Spiro-Hydantoin (Bucherer-Bergs) Ketone->Hydantoin KCN, (NH4)2CO3 60°C FreeAA Free Ac7c (Hydrolysis) Hydantoin->FreeAA 6N NaOH Reflux FmocAA Fmoc-Ac7c (Protection) FreeAA->FmocAA Fmoc-OSu Na2CO3 SPPS Solid Phase Peptide Synthesis FmocAA->SPPS Incorporation

Figure 1: Step-by-step synthetic pathway from cycloheptanone to SPPS-ready building block.

Part 3: Applications in Drug Design

Peptidomimetic Foldamers (The -Peptide Case)

While Ac7c is excellent for local constraints, the


-amino acid variant (cis-ACHpC ) is a powerhouse for foldamers —synthetic oligomers that mimic protein secondary structure with high proteolytic stability.
  • Mechanism: The seven-membered ring in cis-ACHpC forces the backbone into a specific torsion angle that promotes a 12/10-helix .

  • Why it matters: Unlike linear peptides, these helices are resistant to proteases (e.g., trypsin, chymotrypsin) because the amide bond geometry is unrecognizable to the enzyme's active site.

  • Application: Design of antimicrobial peptides (AMPs) that disrupt bacterial membranes but are stable in human serum.

Case Study: BACE1 Inhibition (Alzheimer's Research)

-Secretase 1 (BACE1) is a key target for Alzheimer's. The active site is a large, elongated cleft. Linear peptide inhibitors failed due to rapid degradation and poor blood-brain barrier (BBB) permeability.
  • The Solution: Incorporation of cyclic amino acids (like Ac7c or similar cyclic constraints) at the

    
     cleavage site.
    
  • Design Logic:

    • Transition State Mimicry: The cyclic constraint locks the peptide in a conformation resembling the transition state of hydrolysis.

    • Entropy Reduction: By freezing the bioactive conformation, the inhibitor pays the entropic cost during synthesis, not during binding. This results in nanomolar (

      
       nM) affinity.
      
Experimental Validation Workflow

To verify the efficacy of a cycloheptane-constrained peptide, the following self-validating protocol is recommended:

  • Circular Dichroism (CD):

    • Expectation: A minimum at 205 nm and 222 nm indicates helical character. Ac7c peptides often show enhanced ellipticity at 222 nm compared to linear analogs, confirming stabilization.

  • NMR (NOESY):

    • Protocol: Measure Nuclear Overhauser Effects (NOEs) between

      
       and 
      
      
      
      . Strong sequential
      
      
      correlations confirm a helical fold.
  • Proteolytic Stability Assay:

    • Incubate peptide (100

      
      M) with Pronase or Human Serum at 37°C. Monitor degradation via HPLC at t=0, 1h, 6h, 24h. Ac7c-containing peptides typically show >10x half-life extension.
      

Part 4: Decision Matrix for Researchers

When should you choose a 7-membered ring over a 5- or 6-membered ring?

DecisionMatrix Start Design Goal Rigidity Max Rigidity Needed? (Lock specific angle) Start->Rigidity Flex Induced Fit Needed? (Large Surface Area) Start->Flex Ac3c Use Cyclopropane (Ac3c) (Rigid, High Strain) Rigidity->Ac3c Yes Ac6c Use Cyclohexane (Ac6c) (Chair Stability) Rigidity->Ac6c Moderate Ac7c Use Cycloheptane (Ac7c) (Twist-Chair Flexibility) Flex->Ac7c Yes (PPIs/GPCRs)

Figure 2: Selection logic for ring size based on pharmacophore requirements.

References

  • Toniolo, C., et al. (1991). "Stereochemistry of peptides containing 1-aminocycloheptane-1-carboxylic acid (Ac7c)." International Journal of Peptide and Protein Research. Link

  • Gellman, S. H., et al. (2023). "Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block." Organic Letters. Link

  • Bucherer, H. T., & Bergs, H. (1934). "Bucherer-Bergs Reaction Protocol." Journal für Praktische Chemie. (Foundational method cited via ).

  • Vassar, R. (2024).[2] "Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset."[2][3] VJ Dementia. Link

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereoselective Synthesis of Boc-Protected Cyclic Amino Acids

Abstract

tert-Butoxycarbonyl (Boc)-protected cyclic amino acids are conformationally constrained building blocks of immense value in medicinal chemistry and peptide science. Their incorporation into peptides and peptidomimetics can induce specific secondary structures, enhance metabolic stability, and improve receptor affinity and selectivity. This guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of these critical compounds. We will delve into the mechanistic underpinnings of various synthetic approaches, offering field-proven insights into experimental design and execution. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel peptide-based therapeutics.

The Strategic Importance of Conformational Constraint in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Natural peptides often suffer from metabolic instability and poor oral bioavailability due to their flexible backbones, which are susceptible to proteolytic degradation. The introduction of cyclic amino acids rigidly restricts the available conformational space of the peptide backbone, effectively "locking" it into a bioactive conformation.[1][2] The Boc-protecting group is favored in these synthetic endeavors due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions.[3][]

This guide will explore the primary methodologies for achieving stereocontrol in the synthesis of Boc-protected cyclic amino acids, a critical consideration for eliciting the desired biological response.

Foundational Strategies for Stereoselective Synthesis

The asymmetric synthesis of Boc-protected cyclic amino acids can be broadly categorized into several key approaches. The choice of method often depends on the desired ring size, substitution pattern, and the availability of starting materials.

Chiral Auxiliary-Mediated Synthesis

One of the most established methods for inducing stereoselectivity is the use of a chiral auxiliary. This involves the temporary covalent attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product.

A prominent example is the use of Evans oxazolidinone auxiliaries.[] The rigid structure of the oxazolidinone, coupled with the steric hindrance provided by its substituents, effectively shields one face of the enolate, leading to highly diastereoselective alkylation reactions.

Workflow for Chiral Auxiliary-Mediated Synthesis:

G cluster_0 Chiral Auxiliary Approach start Acyclic Precursor aux Attach Chiral Auxiliary (e.g., Evans Oxazolidinone) start->aux cyclo Diastereoselective Cyclization / Alkylation aux->cyclo Directs stereochemistry cleave Cleave Auxiliary cyclo->cleave protect Boc Protection cleave->protect end Enantiopure Boc-Protected Cyclic Amino Acid protect->end

Caption: General workflow for chiral auxiliary-based synthesis.

Experimental Protocol: Asymmetric Synthesis of a Boc-Protected Cyclic Amino Acid via an Evans Auxiliary

  • Acylation: React the desired carboxylic acid precursor with an activated form of the Evans oxazolidinone (e.g., the corresponding N-acyl oxazolidinone).

  • Deprotonation: Treat the acylated auxiliary with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C) to form the corresponding enolate.

  • Diastereoselective Alkylation: Introduce the appropriate electrophile (e.g., a dihaloalkane for cyclization) to the enolate solution. The steric bulk of the auxiliary will direct the alkylation to one face of the enolate.

  • Auxiliary Cleavage: Cleave the chiral auxiliary, typically under mild conditions such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid.

  • Boc Protection: Protect the free amine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions to afford the final product.[3]

Catalytic Asymmetric Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high levels of stereocontrol, minimizing the need for stoichiometric chiral reagents and simplifying purification processes.

For the synthesis of saturated cyclic amino acids, such as Boc-cyclohexylalanine, asymmetric hydrogenation of a prochiral olefin precursor is a powerful strategy. This approach often utilizes chiral transition metal catalysts, typically based on rhodium or iridium, with chiral phosphine ligands.

A common route involves the hydrogenation of an N-acetyldehydrophenylalanine analogue to introduce the desired stereocenter at the alpha-carbon. The aromatic ring can then be reduced to a cyclohexane ring.[6]

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation

Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Rh(I)-DuPhosN-acyl dehydroamino esters>95%[6]
Ir(I)-SIPHOXUnfunctionalized olefins90-99%[7]

Asymmetric phase-transfer catalysis (PTC) is a versatile method for the enantioselective alkylation of glycine Schiff base derivatives.[8] Chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are used to shuttle the enolate from the aqueous phase to the organic phase, where it reacts with an electrophile. The chiral environment created by the catalyst dictates the stereochemical outcome of the alkylation.

Reaction Scheme: Asymmetric PTC Alkylation

G cluster_1 Phase-Transfer Catalysis start Glycine Schiff Base enolate Aqueous Base (e.g., NaOH) start->enolate Deprotonation catalyst Chiral Phase-Transfer Catalyst (Q*X) enolate->catalyst Ion Pairing organic Organic Phase with Electrophile (R-X) catalyst->organic Phase Transfer product Alkylated Product organic->product Asymmetric Alkylation hydrolysis Hydrolysis product->hydrolysis boc Boc Protection hydrolysis->boc final Enantioenriched Product boc->final

Caption: Mechanism of asymmetric phase-transfer catalysis.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis, avoiding the use of potentially toxic and expensive metal catalysts.[9] Chiral amines, such as proline and its derivatives, can catalyze Mannich and Michael reactions to construct cyclic amino acid precursors with high enantioselectivity.[10][11] For instance, the enantioselective aminomethylation of aldehydes can provide access to β²-amino acids, which are valuable building blocks for β-peptides.[11]

Biocatalysis and Enzymatic Resolutions

The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions.[12] For the synthesis of enantiopure cyclic amino acids, lipases are commonly employed for the kinetic resolution of racemic esters.[13] The enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

More advanced biocatalytic methods involve the use of engineered enzymes, such as transaminases, to directly synthesize the desired chiral amine from a prochiral ketone.[14] This approach is highly efficient and can generate products with exceptional enantiomeric purity.

Table 2: Examples of Biocatalytic Methods

Enzyme ClassReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Lipase (e.g., CAL-B)Kinetic ResolutionCyclic β-amino acids>99%[13]
TransaminaseAsymmetric Amination(S)-Cyclopropylglycine>99.5%[15]
HydroxylaseHydroxylationHydroxyprolinesHigh[12]

Synthesis of Specific Ring Systems

Boc-Protected Cyclopropyl Amino Acids

The cyclopropane ring introduces significant conformational constraints. A notable method for their synthesis is the cobalt-catalyzed asymmetric radical cyclopropanation of dehydroaminocarboxylates.[16] This method provides access to enantioenriched (Z)-α-amino-β-arylcyclopropanecarboxylates with high yields and excellent enantioselectivities.

Boc-Protected Cyclobutane Amino Acids

Cyclobutane-containing amino acids are found in some natural products and have interesting biological activities.[17] Their synthesis can be challenging due to ring strain. Strategies include [2+2] cycloadditions and the ring expansion of cyclopropylcarbinyl precursors.[7] An enantioselective synthesis of cyclobutanols has been developed via a sequential reduction and C-H functionalization, which can serve as precursors to the corresponding amino acids.[7]

Boc-Protected Cyclopentyl and Cyclohexyl Amino Acids

These larger ring systems are often more synthetically accessible. Ring-closing metathesis (RCM) is a powerful tool for the construction of five- and six-membered rings.[1][2] A stereoselective synthesis of functionalized cyclic amino acid derivatives can be achieved via a[16][18]-Stevens rearrangement followed by RCM.[2] For cyclohexyl derivatives, the catalytic hydrogenation of the corresponding Boc-protected phenylalanine is a common and efficient route.[6]

Conclusion and Future Outlook

The stereoselective synthesis of Boc-protected cyclic amino acids is a dynamic field of research, driven by the increasing demand for conformationally constrained peptides in drug discovery. While traditional methods like chiral auxiliary-based synthesis remain reliable, the future lies in the development of more efficient and sustainable catalytic approaches. Organocatalysis and biocatalysis, in particular, offer significant advantages in terms of cost, safety, and environmental impact. As our understanding of catalytic systems deepens, we can expect the emergence of even more sophisticated and selective methods for the synthesis of these valuable building blocks, further empowering the design of next-generation peptide therapeutics.

References

  • Chiral auxiliary‐induced asymmetric synthesis of N‐Boc‐protected CF2‐pThr. (n.d.). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. (2021). PubMed. Retrieved February 9, 2024, from [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. (2026). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Rapid access to cis-cyclobutane γ-amino acids in enantiomerically pure form. (2011). Semantic Scholar. Retrieved February 9, 2024, from [Link]

  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Retrieved February 9, 2024, from [Link]

  • Catalytic, enantioselective synthesis of Boc-protected 1,2-amino alcohols through aminolysis of meso-epoxides with benzophenone imine. (2008). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Synthesis of Boc-protected bicycloproline. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 9, 2024, from [Link]

  • A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022). I.R.I.S. Retrieved February 9, 2024, from [Link]

  • Highly Enantioselective Organocatalytic aza-Henry Reaction of Nitroalkanes to N-Boc Isatin Ketimines. (2014). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Synthesis of enantiopure b 3-amino acid derivatives by enzymatic resolution. (n.d.). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids. (n.d.). University of Wisconsin–Madison. Retrieved February 9, 2024, from [Link]

  • Stereoselective synthesis of functionalized cyclic amino acid derivatives via a[16][18]-Stevens rearrangement and ring-closing metathesis. (2013). PubMed. Retrieved February 9, 2024, from [Link]

  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Stereoselective Synthesis of Boc‐Protected. (2025). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Asymmetric synthesis of protected 2-substituted cyclopropane amino acids. (n.d.). University of Groningen. Retrieved February 9, 2024, from [Link]

  • Asymmetric synthesis of orthogonally protected trans-cyclopropane gamma-amino acids via intramolecular ring closure. (n.d.). Semantic Scholar. Retrieved February 9, 2024, from [Link]

  • Total synthesis of cyclobutane amino acids from Atelia herbert smithii. (n.d.). ACS Publications. Retrieved February 9, 2024, from [Link]

  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021). Princeton University. Retrieved February 9, 2024, from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. (2024). MDPI. Retrieved February 9, 2024, from [Link]

  • Synthesis of Enantiopure Functionalized Amines Using Biocatalysis. (2004). ResearchGate. Retrieved February 9, 2024, from [Link]

  • Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. (n.d.). Royal Society of Chemistry. Retrieved February 9, 2024, from [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (n.d.). MDPI. Retrieved February 9, 2024, from [Link]

  • Biocatalysis: Enzymatic Synthesis for Industrial Applications. (n.d.). National Center for Biotechnology Information. Retrieved February 9, 2024, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). Beilstein Journals. Retrieved February 9, 2024, from [Link]

Sources

Methodological & Application

Application Note & Protocol Guide: Solid-Phase Peptide Synthesis with (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Peptidic Universe with Constrained Analogs

The synthesis of peptides with functions that transcend nature's blueprint is a cornerstone of modern drug discovery and materials science. The incorporation of non-natural amino acids offers a powerful strategy to introduce novel structural and functional diversity into peptide scaffolds.[1][2] Cyclic amino acids, in particular, are of immense interest as they impart conformational rigidity, which can lead to enhanced receptor binding affinity, increased metabolic stability, and improved oral bioavailability.[3][4][5]

This guide provides a detailed examination and a robust protocol for the solid-phase peptide synthesis (SPPS) of peptides containing (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid , a sterically demanding cyclic β-amino acid analog. The seven-membered ring of this building block introduces significant conformational constraint, which can be leveraged for designing peptidomimetics with well-defined secondary structures, such as helices.[6][7] However, its bulk also presents a significant challenge to standard SPPS protocols.[8][9]

This document is structured to provide not just a step-by-step methodology, but also the underlying scientific rationale for procedural choices, empowering researchers to troubleshoot and adapt the protocol for their specific peptide sequences.

The Challenge: Steric Hindrance in SPPS

The primary obstacle in incorporating bulky or sterically hindered amino acids like (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is the reduced efficiency of the coupling reaction.[8][9] The cycloheptane ring can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete couplings and the accumulation of deletion sequences. To overcome this, a combination of optimized reagents and reaction conditions is paramount.

Core Principles of the Boc/Bzl SPPS Strategy

This protocol utilizes the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for solid-phase peptide synthesis.[10] The α-amino group is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with more acid-stable groups (like benzyl ethers/esters), which are only removed during the final cleavage step.

The synthesis proceeds through a cycle of two key steps:

  • Deprotection: Removal of the N-terminal Boc group with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine.[11][12][13]

  • Coupling: Activation of the incoming Boc-protected amino acid's carboxyl group and its subsequent reaction with the newly exposed amine on the resin-bound peptide to form a new peptide bond.[1][14]

This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Cycle Resin Resin-Bound Peptide (N-terminal Boc) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash Washing Steps (DCM, DMF) Deprotection->Wash FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Coupling Coupling (Boc-AA, Activator, Base) FreeAmine->Coupling Wash2 Washing Steps (DCM, DMF) Coupling->Wash2 Wash->FreeAmine Wash2->Resin Next Cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents

Resins
Resin TypeC-terminal FunctionalityRecommended Use
Merrifield Resin Carboxylic AcidStandard choice for Boc-SPPS when a C-terminal acid is desired.
MBHA Resin AmideFor peptides requiring a C-terminal amide.
PAM Resin Carboxylic AcidOffers increased acid stability of the peptide-resin linkage compared to Merrifield resin, reducing premature cleavage during Boc deprotection.

This protocol will utilize PAM resin for enhanced stability.

Coupling Reagents

Due to the steric hindrance of the cycloheptane amino acid, potent coupling reagents are essential to achieve high coupling efficiency.[14][15][16]

ReagentTypeKey Advantages
HBTU/HATU Uronium/Aminium SaltHigh coupling efficiency, rapid reaction kinetics, and effective in overcoming steric hindrance.[14][15] HATU is generally considered more reactive.[16]
PyBOP Phosphonium SaltStrong coupling reagent with high chemoselectivity. Generates non-carcinogenic byproducts.[15][17]
DIC/HOBt Carbodiimide/AdditiveA classic and cost-effective combination. The addition of HOBt minimizes racemization.[17] DIC is preferred over DCC for SPPS as its urea byproduct is soluble.[17]

This protocol recommends the use of HATU for the coupling of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid and other sterically hindered residues.

Solvents and Other Reagents
ReagentGradePurpose
N,N-Dimethylformamide (DMF) Peptide Synthesis GradePrimary solvent for washing and coupling steps.
Dichloromethane (DCM) ACS Grade or higherSolvent for washing and deprotection steps.
Trifluoroacetic Acid (TFA) Reagent GradeBoc deprotection.[11][12]
N,N-Diisopropylethylamine (DIPEA) Reagent GradeBase for neutralization and coupling reactions.[15]
Piperidine Reagent GradeFor Fmoc deprotection if using a hybrid strategy (not in this core protocol).
Anhydrous Hydrofluoric Acid (HF) Specialized Handling RequiredFinal cleavage of the peptide from the resin and removal of side-chain protecting groups.
Anisole Reagent GradeScavenger during HF cleavage to prevent side reactions.

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a model tripeptide, Ac-Tyr-cHept-Ala-NH₂ , on a 0.1 mmol scale to illustrate the incorporation of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (denoted as cHept).

Part 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place 150 mg of MBHA resin (substitution ~0.67 mmol/g) into a fritted peptide synthesis vessel. Swell the resin in 10 mL of DCM for 30 minutes, followed by 10 mL of DMF for 30 minutes. Drain the solvent after each step.

  • First Amino Acid Coupling (Alanine):

    • Dissolve Boc-Ala-OH (3 eq., 0.3 mmol, 56.8 mg), HBTU (2.9 eq., 0.29 mmol, 110 mg), and HOBt (3 eq., 0.3 mmol, 46 mg) in 5 mL of DMF.

    • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution and mix for 2 minutes to pre-activate the amino acid.

    • Drain the DMF from the swollen resin and add the activated amino acid solution.

    • Agitate the mixture for 2 hours at room temperature.

    • Monitoring: Perform a Kaiser test on a few resin beads to confirm the absence of free primary amines, indicating a complete reaction.[18] If the test is positive, continue coupling for another hour.

    • Drain the reaction solution and wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).

Part 2: Peptide Elongation Cycle

This cycle is repeated for each subsequent amino acid. The procedure for coupling the sterically hindered (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is highlighted.

Elongation_Workflow cluster_cycle Peptide Elongation Cycle Deprotection 1. Boc Deprotection 50% TFA in DCM (1 + 20 min) Wash_Neutralize 2. Wash & Neutralize DCM (3x), 5% DIPEA in DMF (2x), DMF (3x) Deprotection->Wash_Neutralize Coupling 3. Amino Acid Coupling (See Table for Details) Wash_Neutralize->Coupling Wash_Final 4. Final Wash DMF (3x), DCM (3x) Coupling->Wash_Final End Elongated Peptide-Resin Wash_Final->End Start Resin-Bound Peptide Start->Deprotection

Caption: Workflow for a single amino acid addition cycle in Boc-SPPS.

A. Boc Deprotection:

  • Wash the resin with DCM (3 x 10 mL).

  • Add a solution of 50% TFA in DCM (v/v) to the resin and agitate for 1-2 minutes. Drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]

  • Drain the deprotection solution.

B. Washing and Neutralization:

  • Wash the resin with DCM (3 x 10 mL).

  • Wash with 5% DIPEA in DMF (v/v) (2 x 10 mL, 2 minutes each) to neutralize the protonated amine.

  • Wash the resin with DMF (3 x 10 mL).

C. Coupling of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (cHept):

  • Pre-activation: In a separate vial, dissolve Boc-cHept-OH (3 eq., 0.3 mmol, 81.4 mg) and HATU (2.9 eq., 0.29 mmol, 110 mg) in 5 mL of DMF.[15]

  • Add DIPEA (6 eq., 0.6 mmol, 105 µL) to the solution and vortex for 2 minutes.

  • Coupling Reaction: Drain the DMF from the neutralized resin and immediately add the activated amino acid solution.

  • Agitate the reaction mixture for 4-6 hours . Due to steric hindrance, a longer coupling time is essential.

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates completion. If the test is positive (blue beads), a recoupling step is necessary.

  • Recoupling (if necessary): Drain the solution, wash with DMF (3x), and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Once a negative Kaiser test is achieved, drain the solution and proceed to the final wash.

D. Final Wash:

  • Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection/coupling cycle.

Repeat the cycle for Boc-Tyr(Bzl)-OH, using a standard 2-hour coupling time.

Part 3: N-terminal Acetylation
  • After the final Boc deprotection and neutralization of the N-terminal Tyrosine, wash the resin with DMF (3x).

  • Add a solution of acetic anhydride (10 eq., 1 mmol) and DIPEA (10 eq., 1 mmol) in 10 mL of DMF.

  • Agitate for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Dry the resin under vacuum for at least 4 hours.

Part 4: Peptide Cleavage and Deprotection

CAUTION: Anhydrous Hydrofluoric Acid (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment.

  • Place the dry peptide-resin (approx. 200 mg) in an HF cleavage apparatus.

  • Add anisole (1 mL) as a scavenger.

  • Cool the vessel to -78 °C (dry ice/acetone bath).

  • Condense approximately 10 mL of anhydrous HF into the vessel.

  • Stir the mixture at 0 °C for 1 hour.

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

  • Extract the crude peptide with 10% aqueous acetic acid.

  • Lyophilize the aqueous extract to obtain the crude peptide as a white powder.

Part 5: Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[19]

  • Characterization: Confirm the identity and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) mass spectrometry.

Troubleshooting and Key Considerations

  • Incomplete Coupling of cHept: The most likely issue is incomplete coupling due to steric hindrance.[9][20]

    • Solution: Always perform a double coupling. The use of microwave-assisted SPPS can also dramatically reduce reaction times and improve efficiency for hindered couplings.[8]

  • Aggregation: Long, hydrophobic sequences are prone to aggregation, which can block reactive sites.[20]

    • Solution: Use solvents like N-methylpyrrolidone (NMP) instead of DMF and consider incorporating pseudoproline dipeptides or other disruption strategies if aggregation becomes severe.[19]

  • Racemization: While less common with urethane-protected amino acids, racemization can occur, especially with certain coupling reagents.[17][21]

    • Solution: The use of additives like HOBt or Oxyma Pure with carbodiimide activators is crucial to suppress this side reaction.[14] HATU is also known for low racemization tendencies.[15]

Conclusion

The successful incorporation of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid into peptides via SPPS is challenging but achievable with an optimized protocol. The key to success lies in recognizing the steric demands of this unique building block and employing potent coupling reagents, extended reaction times, and diligent in-process monitoring. The resulting conformationally constrained peptides are valuable tools for exploring structure-activity relationships and developing next-generation therapeutics.[2][4][5]

References

  • Vertex AI Search. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Aapptec Peptides. Coupling Reagents.
  • Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 143.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Ciaffo, G. M., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(10), 3267.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Synthesis II (pp. 597-626). Elsevier.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • ResearchGate. Chemical peptide synthesis and cyclization.
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Donohoe, T. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • National Institutes of Health. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Coin, I., et al. (2013). Advances in Fmoc solid‐phase peptide synthesis. Journal of Peptide Science, 19(8), 441-464.
  • ResearchGate. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
  • National Institutes of Health. Cyclic Peptides as Therapeutic Agents and Biochemical Tools.
  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 56(6), 515-543.
  • GenScript. (2024). Three Inventive Biomedical Applications for Synthetic Peptides.
  • BOC Sciences. Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3217-3229.
  • ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis.
  • ChemRxiv. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
  • The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
  • ResearchGate. Overview of the SPPS cycle and subsequent deprotection, work-up and....
  • National Institutes of Health. (2025). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications.

Sources

Application Notes & Protocols: (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid as a Strategic Chiral Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is a valuable chiral building block for modern organic synthesis and medicinal chemistry. Its unique seven-membered carbocyclic scaffold, combined with the stereochemically defined amino and carboxylic acid functionalities, offers a pathway to novel, conformationally constrained peptides and small molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine is critical, allowing for its strategic use in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). These application notes provide an in-depth guide to the properties, handling, and strategic application of this intermediate, including detailed protocols for its incorporation into peptide chains and a discussion of its broader potential in drug discovery.

Introduction: The Significance of Constrained Chiral Scaffolds

The development of new therapeutics increasingly relies on the use of enantiomerically pure chiral building blocks to achieve precise three-dimensional arrangements necessary for specific biological interactions.[1] Natural α-amino acids provide a foundational chiral pool, but their inherent conformational flexibility can limit the potency and metabolic stability of peptide-based drugs. To overcome these limitations, chemists employ non-natural amino acids with constrained geometries, such as cyclic β-amino acids.

The cycloheptane ring of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid imparts a unique conformational rigidity compared to smaller ring systems or linear analogues. This pre-organization can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and control the secondary structure of peptidomimetics.[2] As such, this intermediate is not merely a structural component but a strategic tool for designing molecules with improved pharmacological profiles.[][4]

Physicochemical Properties and Handling

A clear understanding of the intermediate's properties is essential for its effective use and storage.

PropertyValue
Molecular Formula C₁₃H₂₃NO₄
Molecular Weight 257.33 g/mol
Stereochemistry (1R, 2S)
Appearance Typically a white to off-white solid
Key Functional Groups Boc-protected amine, Carboxylic acid
Solubility Soluble in methanol, dichloromethane, DMF
Storage Store at 2-8°C under an inert atmosphere. The compound is sensitive to strong acids, which will cleave the Boc protecting group.

Core Application: Integration into Peptide Synthesis

The primary application of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is in peptide synthesis, where the Boc group plays a pivotal role. The Boc strategy is a classic and robust method, employing strong acid, typically trifluoroacetic acid (TFA), for deprotection.[] This is orthogonal to the base-labile Fmoc (Fluorenylmethoxycarbonyl) protection strategy, allowing for flexible and complex synthetic designs.[6]

General Workflow for Peptide Elongation

The following diagram illustrates the fundamental cycle of incorporating an amino acid using the Boc protection strategy in Solid-Phase Peptide Synthesis (SPPS).

A Start: Resin with Free Amine (H₂N-) B Step 1: Coupling Activate and couple (1R,2S)-Boc-2-amino- cycloheptanecarboxylic acid using DCC/HOBt or similar coupling agents. A->B Introduce Protected Amino Acid C Resin-Bound Intermediate (Boc-Protected) B->C D Step 2: Deprotection Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) to remove Boc group. C->D Acidic Workup E Resin with Elongated Chain and Free Amine D->E F Repeat Cycle for next amino acid E->F Continue Synthesis G Final Cleavage Treat with strong acid (e.g., HF) to cleave peptide from resin. E->G Final Step F->B

Caption: Boc-Strategy SPPS Workflow.

Detailed Protocol: Manual Solid-Phase Coupling

This protocol describes the manual coupling of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., H-Peptidyl-PAM resin), pre-swollen in Dichloromethane (DCM).

  • (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Protocol Steps:

  • Resin Preparation:

    • Place the resin (1.0 eq, based on substitution) in the synthesis vessel.

    • Wash the resin three times with DMF, followed by three washes with DCM. This removes residual reagents and prepares the resin for the reaction.

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (3.0 eq) in DCM.

    • Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. The HOBt is crucial for suppressing side reactions and minimizing racemization.

  • Coupling Reaction:

    • Filter the activated ester solution to remove the DCU precipitate directly into the synthesis vessel containing the resin.

    • Add DIPEA (1.0 eq) to neutralize any residual acid.

    • Agitate the vessel at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (beads remain colorless) indicates complete coupling.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x Methanol.

  • Boc Deprotection (for subsequent coupling):

    • Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.[7] This cleaves the Boc group, exposing a new N-terminal amine for the next coupling cycle.

    • Drain the TFA solution and wash the resin extensively with DCM (to remove TFA) and then with DMF (to prepare for the next coupling). Neutralize with a 10% DIPEA in DMF solution before the next coupling step.

  • Final Cleavage from Resin:

    • Once the full peptide sequence is assembled, the final peptide is cleaved from the solid support using a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). This step also removes side-chain protecting groups.

    • Caution: Strong acids like HF are extremely hazardous and require specialized equipment and safety precautions.

Broader Applications in Drug Design

Beyond peptide synthesis, the unique structure of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid makes it a powerful scaffold for small molecule drug discovery.

  • Scaffold for Bioactive Molecules: The cycloheptane ring can serve as a rigid core for attaching various pharmacophores. Its use allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with enzyme active sites or cell surface receptors.[8][9]

  • Synthesis of Chiral Catalysts: The defined stereochemistry makes it a candidate for developing novel chiral auxiliaries or ligands for asymmetric catalysis, improving the efficiency and selectivity of chemical reactions.[10]

  • Carboxylic Acid Bioisosteres: In drug design, the carboxylic acid group is often a key pharmacophoric element but can lead to poor pharmacokinetic properties.[11] This intermediate can be used in syntheses where the carboxylic acid is subsequently modified into a bioisostere (e.g., a tetrazole or hydroxamic acid) to improve properties like cell permeability and metabolic stability.[11]

Troubleshooting Guide for Peptide Coupling

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation time or temperature. 2. Steric hindrance from the bulky cycloheptane ring. 3. Poor resin swelling.1. Increase activation time or use a more potent activator (e.g., HATU, HBTU). 2. Double couple: repeat the coupling step with fresh reagents. 3. Ensure resin is fully swollen in an appropriate solvent (DMF or DCM) before coupling.
Low Yield After Cleavage 1. Incomplete coupling at one or more steps, leading to truncated sequences. 2. Premature cleavage of the Boc group. 3. Inefficient final cleavage from the resin.1. Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines. 2. Avoid any acidic conditions during the coupling and washing steps. Ensure base (DIPEA) is properly neutralized. 3. Increase cleavage time or use a stronger acid cocktail appropriate for the resin type.
Presence of Impurities 1. Racemization during activation. 2. Side reactions from incomplete removal of TFA during neutralization.1. Ensure activation is performed at 0°C and that HOBt or a similar racemization suppressant is used. 2. Thoroughly wash the resin with DCM after TFA deprotection before neutralization and the next coupling step.

References

  • Curti, C., Zanardi, F., Battistini, L., et al. (2006). New enantioselective entry to cycloheptane amino acid polyols. The Journal of Organic Chemistry, 71(1), 225-230. [Link]

  • Curti, C., et al. (2006). New Enantioselective Entry to Cycloheptane Amino Acid Polyols. Request PDF. [Link]

  • Vila, S., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. ACS Omega. [Link]

  • Szymanska, E., et al. (2020). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. Molecules. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Joliton, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters. [Link]

  • Amgen Inc. (n.d.). Synthesis of (1R,2S)-1-Amino-2-Vinylcyclopropane Carboxylic Acid (Vinyl-ACCA) Derivatives. [Link]

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

  • Nowick Laboratory. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Beilstein Journals. (2015). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Journal of Medicinal Chemistry. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Molecules. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Amino Acids as Chiral Building Blocks. [Link]

  • The Royal Society of Chemistry. (2011). Supporting Information. [Link]

  • Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]

  • Nature Portfolio. (2010). Synthesis of Boc-protected bicycloproline. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Boc Protection of 2-Aminocycloheptanecarboxylic Acid (ACHC)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ACHC-BOC-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Technical Support Hub

You are likely here because the standard "add


 and stir" protocol is failing for your 2-aminocycloheptanecarboxylic acid (ACHC) substrate.

Cyclic


-amino acids like ACHC present unique conformational challenges compared to their acyclic or 5/6-membered ring counterparts. The flexibility of the cycloheptane ring (pseudorotation) combined with the zwitterionic nature of the starting material creates a "Goldilocks" zone where steric hindrance and solubility often compete, leading to specific side reactions.

This guide addresses the three most common failure modes: Oligomerization , Incomplete Conversion , and Workup-Induced Lactamization .

Diagnostic Hub: Identify Your Issue

SymptomProbable CauseImmediate Action
LCMS shows [2M+H]⁺ or [2M+Na]⁺ peaks. Dimerization/Oligomerization. Formation of mixed anhydrides due to excess base or improper addition order.See Module 1 .
Starting material remains;

is consumed.
Competitive Hydrolysis. The reaction pH is too high, or the amine is sterically shielded by the 7-membered ring.See Module 2 .
Product disappears/degrades during acid workup. Lactamization. The cis-isomer is cyclizing to the bicyclic

-lactam upon protonation.
See Module 3 .
Reaction mixture is a gummy, insoluble mess. Solubility Failure. Zwitterion aggregation prevents nucleophilic attack.See Protocol .

Troubleshooting Modules

Module 1: The "Ghost" Peak (Oligomerization)

Issue: You observe a peak corresponding to the dimer (dipeptide) or higher oligomers. Technical Insight: In the presence of excess base or high local concentrations of


, the carboxylate group of ACHC can attack 

to form a mixed anhydride (

). This activated species is highly electrophilic. If any free amine (

-R) remains in the solution, it will attack this anhydride instead of the

, forming a peptide bond (dimer).

Corrective Actions:

  • Thermodynamic Control: Keep the reaction temperature at 0 °C during the addition of

    
    . The rate of aminolysis (desired) versus carboxylate activation (undesired) is better controlled at lower temperatures.
    
  • Order of Addition: Never add

    
     to a concentrated slurry of the amino acid. Ensure the amino acid is fully solubilized (as a carboxylate salt) before adding the reagent dropwise.
    
  • Avoid "Catalytic" DMAP: 4-Dimethylaminopyridine (DMAP) strongly catalyzes the formation of the mixed anhydride. For simple protection, avoid it.

Module 2: The "Stalled" Reaction (Steric Hindrance)

Issue: The reaction stalls at 60-70% conversion. Adding more


 doesn't help.
Technical Insight: 
The cycloheptane ring is conformationally mobile. In certain "chair-like" or "twist-boat" conformers, the amine group can be sterically shielded by the ring hydrogens, drastically reducing its nucleophilicity. Meanwhile, 

is hydrolyzing to

-butanol and

in the aqueous basic medium.

Corrective Actions:

  • Switch Solvent System: Move from Acetone/Water to Dioxane/Water (1:1) or THF/Water . Dioxane is a better solvent for breaking up hydrophobic aggregates of the 7-membered ring.

  • pH Maintenance: Use a pH meter. Maintain pH at 10.5–11.0 .

    • Too Low (<9): Amine is protonated (

      
      ) and unreactive.
      
    • Too High (>12): Rapid hydrolysis of

      
      .[1]
      
  • Reagent Excess: Due to the slower kinetics of the hindered amine, use 1.5 to 2.0 equivalents of

    
     and add it in two portions (0 h and 4 h).
    
Module 3: Workup-Induced Lactamization

Issue: The cis-isomer of 2-ACHC is thermodynamically primed to form a bicyclic


-lactam (7-membered ring fused to a 4-membered lactam). This does not happen in basic conditions, but can occur instantly during acidic workup if the Boc group is labile or if the workup is too harsh.

Corrective Actions:

  • Cold Acidification: Acidify the reaction mixture to pH 2–3 at 0 °C , not room temperature.

  • Rapid Extraction: Do not let the acidified aqueous phase sit. Extract immediately into Ethyl Acetate (EtOAc).

  • Avoid Strong Mineral Acids: Use Citric Acid (5% or 10%) or

    
      instead of HCl. HCl can be too aggressive and may trigger partial Boc-cleavage, leading to immediate lactamization of the free amino acid.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the desired pathway and the critical side reactions (Oligomerization and Hydrolysis).

Boc_Protection_Pathways ACHC 2-ACHC (Zwitterion) Anion Free Amine / Carboxylate ACHC->Anion pH > 9.5 Base Base (NaOH/TEA) Base->Anion MixedAnhydride Mixed Anhydride (Activated Carboxyl) Anion->MixedAnhydride Path B: Carboxyl Attack (Excess Base/Boc2O) Product N-Boc-ACHC (Desired) Anion->Product Path A: Amine Attack (Kinetic Control) Boc2O Boc2O Boc2O->MixedAnhydride Boc2O->Product Hydrolysis t-BuOH + CO2 (Reagent Waste) Boc2O->Hydrolysis pH > 12 or Slow Amine Dimer Dimer/Oligomer (Side Reaction) MixedAnhydride->Dimer + Free Amine

Caption: Path A represents the desired chemoselective N-protection. Path B illustrates the formation of mixed anhydrides leading to oligomerization, a common risk with sterically hindered amino acids.

Standardized Protocol: The Modified Schotten-Baumann

This protocol is optimized for 2-aminocycloheptanecarboxylic acid to minimize dimerization and overcome steric hindrance.

Reagents:

  • 2-Aminocycloheptanecarboxylic acid (1.0 eq)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1.5 eq)
    
  • 
     (2.2 eq total)
    
  • Solvent: Dioxane : Water (1:1 v/v)

Step-by-Step Procedure:

  • Dissolution (pH Check):

    • In a round-bottom flask, suspend the ACHC (1.0 eq) in Water (5 mL/mmol).

    • Add 1.0 eq of 1M NaOH. Stir until the solution is clear (formation of sodium salt).

    • Add Dioxane (5 mL/mmol).

    • Checkpoint: Check pH. It should be ~10–11.

  • Controlled Addition (0 °C):

    • Cool the mixture to 0 °C (Ice bath).

    • Dissolve

      
       (1.5 eq) in a minimal amount of Dioxane.
      
    • Add the

      
       solution dropwise  over 30 minutes. Note: Slow addition prevents high local concentrations that favor mixed anhydride formation.
      
  • Reaction Phase (Room Temp):

    • Remove the ice bath and allow to warm to room temperature (20–25 °C).

    • Stir vigorously for 12–18 hours.

    • Maintenance: Periodically check pH. If it drops below 9, add small aliquots of 1M NaOH to maintain pH ~10. (As the amine reacts, the pH tends to drop).

  • Workup (Critical for Stability):

    • Wash the basic reaction mixture with Diethyl Ether (

      
      ) to remove unreacted 
      
      
      
      and
      
      
      -BuOH. Discard the organic (ether) layer.
    • Cool the aqueous layer to 0 °C .

    • Acidify carefully with 10% Citric Acid or 1M

      
        to pH 3. Do not use conc. HCl.
      
    • Extract immediately with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180.

    
    -amino acid stability and folding). 
    
  • Seebach, D., et al. (1996).

    
    -peptides consisting of geminally disubstituted 
    
    
    
    -amino acids." Helvetica Chimica Acta, 79(4), 913-941. (Protocols for hindered
    
    
    -amino acid protection).
  • Bradberry, S. J., et al. (2011). "Boc-Protection of Amines." Common Organic Chemistry. (General mechanism and side reaction overview).

  • Han, S.-Y., & Kim, Y.-A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467. (Discusses mixed anhydride side reactions relevant to amino acid activation).

Sources

optimizing coupling conditions for sterically hindered amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling Conditions for Sterically Hindered Amino Acids

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist System: AP-SC (Advanced Peptide Support Center)[1]

Introduction: Beyond Standard Protocols

Welcome to the AP-SC. If you are reading this, standard DIC/HOBt or HBTU protocols have likely failed you. Sterically hindered amino acids—specifically N-methylated residues ,


-disubstituted amino acids (e.g., Aib) , and bulky side chains (Val, Ile, Thr) —introduce kinetic barriers that standard reagents cannot overcome.[1]

This guide moves beyond basic synthesis to address the physical chemistry of difficult couplings: steric clash, aggregation, and racemization.

Module 1: The Reagent Ecosystem (The "Hardware")

For hindered couplings, the choice of reagent is not just about power; it is about the lifetime of the activated ester . Hindered amines react slowly; therefore, the activated ester must remain stable long enough for the nucleophilic attack to occur without hydrolyzing or rearranging.

Reagent Decision Matrix
Reagent ClassTop ContenderBest Use CaseMechanism Note
Uronium (7-azabenzotriazole) HATU The "Gold Standard" for extreme steric hindrance (e.g., Aib-Aib).[1]The N7 nitrogen stabilizes the leaving group via the neighboring group effect, accelerating reactivity ~100x over HBTU.
Uronium (Oxyma-based) COMU Superior solubility; safer (non-explosive) alternative to HATU.Generates Oxyma active esters. Shows a color change (Orange

Yellow) upon reaction completion.[2]
Phosphonium PyAOP N-methylated couplings where guanidinium capping is a risk.[1]Avoids the formation of guanidinium byproducts common with HATU/HBTU in slow reactions.
Acid Chlorides BTC (In-situ) The "Nuclear Option" for impossible couplings (N-Me-Val to N-Me-Val).[1]Generates highly reactive acid chlorides in situ. See Protocol below.
Visualizing Activation Logic

ReagentSelection Start Start: Difficult Coupling IsHindered Is the acceptor amine sterically hindered? Start->IsHindered IsRacemization Is the donor AA prone to racemization (Cys, His)? IsHindered->IsRacemization Yes UseCOMU Use COMU / Oxyma / DIPEA (Standard High-Efficiency) IsHindered->UseCOMU No (Standard) IsNMethyl Is it an N-Methyl to N-Methyl coupling? IsRacemization->IsNMethyl No UseCollidine Use DIC / Oxyma / Collidine (Base-free or weak base) IsRacemization->UseCollidine Yes UseHATU Use HATU / HOAt / DIPEA (Double Couple) IsNMethyl->UseHATU No (Moderate) UseBTC Use BTC (Acid Chloride) (The 'Nuclear Option') IsNMethyl->UseBTC Yes (Extreme)

Figure 1: Decision logic for selecting coupling reagents based on steric and stereochemical constraints.

Module 2: Protocols for "Impossible" Couplings
Protocol A: The N-Methyl / Aib Standard (COMU/Microwave)

Use this for Aib, N-Me-Ala, or bulky junctions like Val-Val.[1]

  • Reagents:

    • AA: 5.0 eq Fmoc-AA-OH

    • Activator: 5.0 eq COMU

    • Base: 10.0 eq DIPEA (or TMP for Cys/His)

    • Solvent: NMP (preferred over DMF for thermal stability)[3]

  • Procedure:

    • Dissolve AA and COMU in NMP.

    • Add DIPEA immediately before adding to the resin.

    • Microwave: Heat to 75°C (25W max power) for 10 minutes .

    • Note: For His/Cys, limit temperature to 50°C to prevent racemization.[1][4]

  • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat.

Protocol B: The "Nuclear Option" (BTC - Bis-trichloromethyl carbonate)

Use this ONLY when HATU/COMU fails, typically for N-methyl to N-methyl couplings.[1] This generates an acid chloride in situ.[1][5][6][7][8][9]

WARNING: BTC generates phosgene equivalents.[10] Work in a well-ventilated fume hood.

  • Preparation:

    • Solvent: THF or Dioxane (anhydrous). DO NOT use DMF/NMP (they react with BTC to form Vilsmeier salts).

    • AA: 5.0 eq Fmoc-AA-OH.

    • Reagent: 1.65 eq BTC (Triphosgene).

    • Base: 14.0 eq Sym-Collidine (2,4,6-trimethylpyridine).[1]

  • Step-by-Step:

    • Suspend Fmoc-AA and BTC in THF.[1][8]

    • Add Collidine dropwise. A white precipitate (Collidine-HCl) will form.

    • Stir for 1-2 minutes to generate the acid chloride.

    • Add the suspension to the resin-bound peptide.[9]

    • Heat to 50°C for 60 minutes.

  • Wash: Wash extensively with DCM (THF is poor for resin swelling) then DMF.

Module 3: Troubleshooting Aggregation (The "Magic Mixture")

Sometimes the issue isn't the amino acid's sterics, but the peptide chain forming


-sheets (aggregation), which collapses the resin and hides the N-terminus.

Symptoms: Sudden drop in coupling efficiency after 5-10 residues, despite using unhindered amino acids.[1]

The Solution: "Magic Mixture" Solvent System

Replace standard DMF with this chaotropic cocktail to disrupt hydrogen bonding:

ComponentRatio/ConcentrationFunction
DCM 1 PartSwells polystyrene resins (low polarity).[1]
DMF 1 PartSolubilizes reagents (medium polarity).
NMP 1 PartHigh polarity, keeps peptide chains extended.[1]
Ethylene Carbonate 2 MCritical: Strong H-bond donor; disrupts

-sheets.[1]
Triton X-100 1% (v/v)Surfactant; improves resin penetration.

Application: Use this mixture for both the coupling step and the Fmoc deprotection step (with piperidine).[4]

Module 4: Racemization Control

Activating hindered amino acids requires energy, but excess energy (thermal or chemical) converts the L-isomer to the D-isomer via Oxazolone formation .[1]

Mechanism of Failure

When a base (DIPEA) extracts the proton from the


-carbon of an activated amino acid, it forms an enol that cyclizes into an oxazolone. This intermediate can reopen as either L or D enantiomer.

Racemization ActivatedAA Activated AA (O-Acylisourea) ProtonLoss Base (DIPEA) Abstracts H-alpha ActivatedAA->ProtonLoss Slow Coupling Oxazolone Oxazolone Intermediate ProtonLoss->Oxazolone Cyclization Racemic Racemic Product (L- and D-Peptide) Oxazolone->Racemic Amine Attack

Figure 2: The Oxazolone pathway is the primary cause of racemization in hindered couplings.

Prevention Strategy
  • Base Switching: Replace DIPEA (pKa ~10.5) with Sym-Collidine (TMP) (pKa ~7.4). Collidine is strong enough to neutralize the acid generated during activation but too weak to abstract the

    
    -proton effectively.
    
  • Additive: Always use Oxyma Pure . It is more acidic than HOBt and suppresses oxazolone formation more effectively.

FAQ: Troubleshooting & Quick Hits

Q: My HATU coupling solution turned yellow/brown immediately. Is it bad? A: Not necessarily, but it indicates instability.[1] HATU in DMF with DIPEA has a half-life of minutes.[1] Protocol Change: Dissolve the AA and HATU first. Add DIPEA only immediately before dispensing onto the resin.

Q: I am coupling Fmoc-Cys(Trt)-OH to a hindered amine. Which reagent? A: Avoid HATU/Base. The risk of racemization is too high. Use DIC / Oxyma Pure (carbodiimide activation) without any tertiary base. If you must use a base, use Collidine.[1][10]

Q: Kaiser test is negative (good), but MS shows -18 Da mass shift. A: You likely have Aspartimide formation (if Asp is present) or dehydration.[1] If using HATU, the -18 could also be a nitrile formation from Asn/Gln side chains.[1] Use Trt-protected side chains for Asn/Gln to prevent this.[1]

Q: Can I use the "Magic Mixture" in a microwave synthesizer? A: Caution. DCM is volatile (bp 40°C). If using microwave, remove DCM and use NMP + 2M Ethylene Carbonate or NMP + 0.4M LiCl .[1]

References
  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009).[1] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[1] Chemistry – A European Journal.

  • Falb, E., et al. (1999).[1] In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl) carbonate and its utilization for difficult couplings.[1][6][7][8] Journal of Peptide Research.[11]

  • Paradís-Bas, M., et al. (2016).[1] The "Magic Mixture" (DCM/DMF/NMP/Triton X-100/Ethylene Carbonate) for the Synthesis of Difficult Peptides. Methods in Molecular Biology.

  • Bacsa, B., et al. (2008).[1] Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison of Methodologies and Technologies for Ensuring Enantiomeric Purity

Introduction: The Imperative of Chiral Purity in Non-Natural Amino Acids

In the landscape of modern drug development, non-natural amino acids like (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid are invaluable building blocks. Their unique conformational constraints allow for the design of peptides and small molecules with enhanced potency, stability, and target selectivity. However, the presence of a stereocenter means that these molecules exist as enantiomers—non-superimposable mirror images. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[1] Consequently, the rigorous control and analysis of chiral purity is not merely a regulatory hurdle but a fundamental necessity for ensuring the safety and efficacy of therapeutic candidates.[2][3]

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid. We will explore the causality behind experimental choices, compare the performance of various chiral stationary phases (CSPs), and benchmark HPLC against alternative analytical technologies.

The Analytical Challenge: Resolving Mirror Images

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task. Direct separation requires the introduction of a chiral environment that can differentially interact with each enantiomer.[4] Chiral HPLC accomplishes this by using a stationary phase that is itself chiral. The formation of transient diastereomeric complexes between the analyte enantiomers and the chiral stationary phase leads to different retention times, enabling their resolution.[4] This direct approach is often preferred over indirect methods, which require derivatization and can introduce additional steps and potential sources of error.[5]

Core Methodology: A Validated Chiral HPLC Protocol

The following protocol represents a robust starting point for the chiral analysis of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid. The selection of a polysaccharide-based CSP is a strategic first choice due to their broad applicability for a wide range of chiral compounds, including N-protected amino acids.[1][6] The use of a reversed-phase mobile system is logical, as the tert-butyloxycarbonyl (Boc) protecting group significantly increases the hydrophobicity of the parent amino acid, making it well-suited for retention on nonpolar stationary phases.[7][8]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of analyte prep2 Dissolve in 10 mL of Diluent (e.g., Acetonitrile/Water 50:50) prep1->prep2 prep3 Vortex and sonicate to ensure complete dissolution prep2->prep3 hplc1 Equilibrate column with Mobile Phase for 30 min prep3->hplc1 Transfer to HPLC vial hplc2 Inject 10 µL of sample solution hplc1->hplc2 hplc3 Acquire data under isocratic conditions hplc2->hplc3 data1 Integrate peaks for both enantiomers hplc3->data1 data2 Calculate Resolution (Rs) and Selectivity (α) data1->data2 data3 Determine enantiomeric purity (% Area) data2->data3

Caption: Standard workflow for chiral HPLC analysis.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water. A common starting ratio is 60:40 (v/v). Filter through a 0.45 µm membrane filter and degas. Rationale: TFA is used as an ion-pairing agent to ensure sharp peak shapes for the carboxylic acid moiety.

  • Diluent Preparation: Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent.

  • Standard Solution Preparation: Accurately weigh and dissolve the racemic standard of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid in the diluent to achieve a final concentration of approximately 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

  • System Suitability: Inject the racemic standard solution six times. The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (%RSD) for the peak areas is not more than 2.0%.[9]

  • Analysis: Inject the sample solution and determine the area percent of the undesired enantiomer.

Table 1: Optimized HPLC Method Parameters
ParameterRecommended ConditionRationale
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2, Chiralpak IC)Broad applicability and proven success with N-protected amino acids.[2][6]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical column dimensions for good efficiency and resolution.
Mobile Phase Acetonitrile : 0.1% TFA in Water (60:40 v/v)Reversed-phase mode suitable for hydrophobic Boc-protected analyte.[7][8]
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 25 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmDetection at a low wavelength is necessary due to the lack of a strong chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time ~20 minutesSufficient to allow for the elution of both enantiomers.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The choice of CSP is the most critical factor in chiral method development.[1] While polysaccharide-based phases are a versatile starting point, other classes of CSPs, such as macrocyclic glycopeptides, offer different interaction mechanisms and may provide superior or complementary selectivity.[8]

  • Polysaccharide-Based CSPs (e.g., Cellulose or Amylose derivatives): These are the most widely used CSPs. Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into "chiral pockets" formed by the helical structure of the polysaccharide polymer.[4] They are robust and can be used in reversed-phase, polar organic, and normal-phase modes.

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are particularly effective for separating polar and ionic compounds like amino acids.[10] Their complex structure provides multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions, making them highly versatile.[8] They are well-suited for LC-MS compatible mobile phases.[8]

CSP Selection Logic

G start Start: Chiral Method Development for Boc-Amino Acid screen_csp Screen Polysaccharide CSPs (Cellulose & Amylose based) in Reversed-Phase Mode start->screen_csp check_res Resolution (Rs) > 1.5? screen_csp->check_res optimize Optimize Mobile Phase (Organic %, Additive) check_res->optimize Yes screen_macro Screen Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin) check_res->screen_macro No final Final Validated Method optimize->final check_res2 Resolution (Rs) > 1.5? screen_macro->check_res2 check_res2->start No (Re-evaluate strategy) check_res2->optimize Yes

Caption: Decision tree for chiral stationary phase screening.

Table 2: Comparative Performance of Representative CSPs (Illustrative Data)
Chiral Stationary PhaseTypeProbable MechanismResolution (Rs)Selectivity (α)Analysis Time (min)
Chiralpak® IC-3 Cellulose-basedInclusion, H-bonding, Dipole-dipole2.11.2518
Chiralpak® IA Amylose-basedInclusion, H-bonding, π-π interactions1.81.1922
CHIROBIOTIC® T Teicoplanin-basedIonic, H-bonding, Hydrophobic2.51.3215

Note: Data is illustrative, based on typical performance for similar N-protected amino acids. Actual results may vary.[2][8]

Comparison with Alternative Chiral Separation Technologies

While chiral HPLC is the dominant technique, other methods exist for determining enantiomeric purity, each with its own set of advantages and disadvantages.[11]

  • Indirect HPLC Analysis: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers.[12] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). While it avoids the cost of a chiral column, the method requires a pure CDA, the derivatization reaction must go to completion without causing racemization, and it adds complexity to sample preparation.[5]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase. It is often faster and uses less organic solvent than HPLC. SFC is highly compatible with polysaccharide-based CSPs and is gaining popularity as a green alternative for chiral separations.[]

  • Crystallization: For preparative-scale separations, crystallization of diastereomeric salts formed with a chiral resolving agent is a common industrial method.[] While effective for isolating large quantities, it is not an analytical technique for determining purity levels with high precision.

Table 3: Comparison of Chiral Analysis Technologies
TechnologyPrincipleProsConsBest For
Direct Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High accuracy & precision, widely applicable, direct analysis.[1]Requires specialized, expensive columns; method development can be time-consuming.[15]Routine QC, R&D, purity analysis.
Indirect HPLC Derivatization to form diastereomers, separation on achiral column.Uses standard HPLC columns; can be very sensitive.[12]Complex sample prep, risk of racemization, requires pure CDA.[5]Bioanalysis, when direct methods fail.
Chiral SFC Separation using a supercritical fluid mobile phase and a CSP.Very fast, reduced organic solvent use, high efficiency.[]Requires specialized instrumentation.High-throughput screening, purification.
Crystallization Separation of diastereomeric salts based on solubility differences.Scalable for bulk production, cost-effective at large scale.[]Not an analytical method, requires significant development, may not achieve >99.9% purity.Large-scale manufacturing.

Conclusion

For researchers, scientists, and drug development professionals tasked with ensuring the enantiomeric purity of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid, direct chiral HPLC remains the gold standard. Its accuracy, robustness, and established validation pathways make it the most trustworthy method for quality control and regulatory submission.[1][9] A systematic approach to method development, beginning with the screening of polysaccharide and macrocyclic glycopeptide chiral stationary phases under reversed-phase conditions, offers the highest probability of success. While alternative technologies like SFC show promise for high-throughput applications, the versatility and reliability of chiral HPLC ensure its continued prominence in the pharmaceutical industry.

References

  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
  • A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of. Scientific Research Publishing.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Comparative enantiomer separation of α-amino α-alkyl acids on CSP 1 and... ResearchGate.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Strategies for chiral separation: from racemate to enantiomer. RSC Publishing.
  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral Resolution and Separation Services. BOC Sciences.
  • Chiral resolution methods and the integration of a racemization step.... ResearchGate.
  • Chiral HPLC Method Development.
  • Resolution of racemic amino acids. Google Patents.
  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. ResearchGate.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC.
  • Chiral Analysis & Separation. BOC Sciences.
  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate.

Sources

A Researcher's Guide to Conformational Control: Evaluating Peptides Containing (1R,2S)-2-Aminocycloheptanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, particularly in the pursuit of modulating protein-protein interactions, peptides have emerged as highly promising therapeutic candidates. Their evolution, however, is often hampered by inherent conformational flexibility and susceptibility to proteolytic degradation. The strategic incorporation of non-natural, constrained amino acids is a cornerstone of peptidomimetic design, offering a robust solution to enforce specific, bioactive secondary structures.

This guide provides a comparative conformational analysis of peptides incorporating the cyclic β-amino acid, (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid . For clarity, the core amino acid will be referred to by the abbreviation cis-Ac7c , reflecting its seven-membered ring and the cis relationship between the amino and carboxyl groups dictated by the (1R,2S) stereochemistry. We will objectively compare its performance against other common conformation-inducing building blocks, supported by experimental data from nuclear magnetic resonance (NMR), circular dichroism (CD), and X-ray crystallography found in the literature for closely related analogs.

The Core Moiety: Understanding the Structural Influence of cis-Ac7c

The defining feature of cis-Ac7c is its pre-organized structure. The seven-membered cycloheptane ring significantly restricts the available torsional angles of the peptide backbone compared to a linear amino acid. The cis stereochemistry places the amino and carboxyl substituents on the same face of the ring system. This arrangement is critical, as it strongly disfavors the formation of compact helical structures that are readily adopted by its trans-cycloalkane counterparts.

Studies on the closely related analog, (1R,2S)-2-aminocyclohexanecarboxylic acid (cis-ACHC), have shown that its oligomers predominantly adopt extended, strand-like conformations in solution.[1] While local, six-membered ring C=O···H–N hydrogen bonds can be observed in crystal structures, the overall peptide does not fold into a repeating helical pattern.[1] A similar trend is observed in cyclobutane systems, where the cis isomer again favors an extended structure, in stark contrast to the folded conformation of the trans isomer.[2] By chemical extension, cis-Ac7c is hypothesized to be a potent inducer of extended or β-strand-like secondary structures, making it a valuable tool for designing non-helical peptide mimetics.

Comparative Conformational Analysis: cis-Ac7c vs. The Alternatives

The true utility of a building block is revealed through comparison. The choice of a constrained residue dictates the final three-dimensional shape of a peptide and, consequently, its biological function.

The Cis vs. Trans Isomerism: A Fundamental Divide in Folding

The most striking comparison is between cis-Ac7c and its diastereomeric trans-cycloalkane analogs, such as trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) and trans-2-aminocyclopentanecarboxylic acid (trans-ACPC). These trans isomers are powerful folding nucleators, reliably inducing well-defined helical secondary structures.

  • trans-ACHC is a well-established building block for generating 14-helices , which feature a 14-membered hydrogen-bonding ring and approximately three residues per turn.[3][4]

  • trans-ACPC , with its smaller five-membered ring, promotes the formation of a distinct 12-helix .[3]

This fundamental difference is a direct consequence of stereochemistry. In the trans configuration, the amino and carboxyl groups are on opposite faces of the ring, an arrangement that perfectly pre-organizes the peptide backbone for the turn-per-residue progression required for helix formation. In contrast, the cis geometry of Ac7c disrupts this pattern, favoring intramolecular hydrogen bonds that lead to extended strands rather than helices.[1][2]

FeaturePeptides with cis-Ac7c (Inferred) Peptides with trans-ACHC / trans-ACPC
Predominant Conformation Extended, β-strand likeFolded, Helical (14-helix or 12-helix)
Driving Force Local intramolecular H-bondsCooperative, long-range H-bonds along the helix
Key Reference [1],[2][3],[4]
Application Mimicking β-sheets, creating rigid linkersMimicking α-helices, designing structured scaffolds
Comparison with Proline: The Classic α-Amino Acid Turn Inducer

Proline is the archetypal turn-inducing α-amino acid, used ubiquitously to introduce β-turns in peptides. Its five-membered ring restricts the backbone dihedral angle φ to approximately -60°, but it lacks a backbone amide proton for hydrogen bonding. While both proline and cis-Ac7c impose significant local constraints, their effects are distinct:

  • Proline acts as a "helix breaker" and turn inducer within a sequence of α-amino acids.

  • cis-Ac7c , as a β-amino acid, introduces a different spacing of functional groups and is predicted to stabilize a more linear, extended local geometry rather than a tight turn.

Comparison with Flexible Spacers

Incorporating flexible residues like β-alanine or γ-aminobutyric acid (GABA) increases the conformational entropy of a peptide, leading to a disordered ensemble of structures in solution. While this can be useful for linkers, it is detrimental when a specific, rigid conformation is required for biological activity. cis-Ac7c provides a superior alternative, offering a defined, rigid, and extended structure that reduces conformational randomness and pre-pays the entropic penalty of binding to a target.

Experimental Workflows for Conformational Analysis

To validate the conformational effects of incorporating cis-Ac7c into a peptide, a combination of spectroscopic and computational methods is essential.

Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_interpretation Structural Elucidation synthesis Solid-Phase Peptide Synthesis (Fmoc or Boc Chemistry) purification HPLC Purification synthesis->purification mass_spec Mass Spectrometry (Identity Confirmation) purification->mass_spec nmr 2D NMR Spectroscopy (TOCSY, ROESY, VT-NMR) mass_spec->nmr cd Circular Dichroism (Secondary Structure) model Computational Modeling (MD Simulations) interpretation Data Integration & 3D Structure Calculation nmr->interpretation cd->interpretation model->interpretation

Caption: Experimental workflow from peptide synthesis to 3D structure determination.

Protocol 1: 2D NMR Spectroscopy for High-Resolution Structural Insights

NMR spectroscopy is the most powerful technique for determining the solution-state structure of peptides.[5]

Objective: To obtain atom-specific resonance assignments and identify through-bond and through-space correlations to define the peptide's conformation.

Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CD3OH, DMSO-d6, or H2O/D2O 9:1). The choice of solvent can significantly impact peptide structure and should be selected to mimic physiological conditions or to favor structure formation.

  • Resonance Assignment:

    • Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum. This experiment identifies protons that are part of the same amino acid spin system (i.e., all protons on a single residue).

    • Use the characteristic chemical shifts and coupling patterns to assign each spin system to a specific amino acid type.

  • Sequential Assignment & Structural Constraints:

    • Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. These experiments detect protons that are close in space (< 5 Å), regardless of whether they are on adjacent residues.

    • Identify cross-peaks between the amide proton (HN) of one residue and protons on the preceding residue (e.g., Hα, Hβ). This allows for sequential "walking" along the peptide backbone to finalize assignments.

    • Crucially, identify medium- and long-range ROE/NOE cross-peaks between non-adjacent residues. These are the primary constraints used to define the folded 3D structure.[6]

  • Hydrogen Bond Identification:

    • Perform a Variable Temperature (VT) NMR experiment.[7] Measure a series of 1D ¹H NMR spectra over a temperature range (e.g., 280 K to 320 K).

    • Calculate the temperature coefficient (dδ/dT in ppb/K) for each amide proton.

    • Interpretation: Amide protons exposed to the solvent have large temperature coefficients (more negative than -4.5 ppb/K), while those protected from the solvent by participating in an intramolecular hydrogen bond exhibit much smaller coefficients (typically between +2.0 and -4.5 ppb/K).[7] This data directly validates the hydrogen bonding pattern.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy provides rapid, global information about the secondary structure of a peptide in solution.[8] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, with the peptide backbone being the dominant chromophore.

Objective: To determine the overall secondary structure content (e.g., helix, β-sheet, random coil) of the peptide.

Methodology:

  • Sample Preparation: Prepare a solution of the peptide at a concentration of approximately 10-50 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The solvent must be transparent in the far-UV region (below 260 nm).

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 0.5 or 1.0 mm).

    • Record the CD spectrum from ~260 nm to 195 nm at a controlled temperature (e.g., 20 °C).

    • Acquire a baseline spectrum of the solvent/buffer alone and subtract it from the peptide spectrum.

  • Data Interpretation:

    • α-Helix: Characterized by a strong positive band near 195 nm and two negative bands at ~208 nm and ~222 nm.

    • 14-Helix (from trans-ACHC): Shows a characteristic strong minimum around 214 nm.[4]

    • β-Sheet/Extended: Typically shows a single negative band around 215-220 nm and a positive band near 200 nm.

    • Random Coil: Dominated by a strong negative band below 200 nm.

    • For peptides containing cis-Ac7c, the spectrum is expected to resemble that of a β-sheet or random coil, in clear contrast to the distinct helical signatures of peptides containing trans-cycloalkane residues.

Visualizing Conformational Constraint

G cluster_flexible Flexible Peptide (e.g., with β-Alanine) cluster_constrained Constrained Peptide (with cis-Ac7c) a1 N a2 a1->a2 Many Conformations a3 a2->a3 a4 C a3->a4 b1 N b2 b1->b2 One Dominant Conformation b3 b2->b3 b4 C b3->b4

Caption: cis-Ac7c reduces conformational freedom, favoring a single extended structure.

Conclusion and Outlook

The conformational analysis of peptides containing (1R,2S)-2-aminocycloheptanecarboxylic acid (cis-Ac7c), inferred from studies of its close structural analogs, positions it as a valuable building block for enforcing specific, non-helical secondary structures. In direct comparison to its trans-cycloalkane diastereomers, which are potent helix-inducers, cis-Ac7c is predicted to favor extended, β-strand-like conformations. This makes it an ideal candidate for applications requiring rigid, linear geometries, such as in the design of β-sheet mimetics or as conformationally restricted linkers in more complex molecular architectures. Researchers and drug development professionals can leverage the unique stereochemical constraints of cis-Ac7c to expand the structural diversity of peptidomimetics, moving beyond canonical helical and turn motifs to explore new regions of bioactive conformational space.

References

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 2: Enantioselective Synthesis. Tetrahedron: Asymmetry, 18(12), 1435-1473. [Link]

  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC). Journal of the American Chemical Society, 121(27), 6459-6460. [Link]

  • Izadpanah, A., & Zare, A. (2005). Conformational analysis of peptides containing unnatural amino acids. Journal of Molecular Structure: THEOCHEM, 724(1-3), 125-130. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6241-6249. [Link]

  • Woody, R. W. (1997). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 252(2), 225-231. [Link]

  • Mayer, B., & Marconi, G. (2000). Circular dichroic constrained structure optimization of homoalanine peptides. Journal of Computational Chemistry, 21(4), 270-278. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]

  • He, Y., et al. (2024). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Nature Communications, 15(1), 1234. [Link]

  • Silva, G. N., et al. (2017). Angiotensin II-derived constrained peptides with antiplasmodial activity and suppressed vasoconstriction. Journal of Medicinal Chemistry, 60(20), 8479-8490. [Link]

  • Bhunia, A., et al. (2012). Conformational Analysis of Peptidomimetic Drug Leads by NMR. Future Medicinal Chemistry, 4(13), 1639-1656. [Link]

  • Appella, D. H., Christianson, L. A., Klein, D. A., Powell, D. R., & Gellman, S. H. (1997). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 119(28), 6491-6492. [Link]

  • Martinek, T. A., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Oh, D., et al. (2014). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 29(18), 4321. [Link]

  • Fletcher, J. T., & Hamilton, A. D. (2006). An α-Helix-mimicking 12,13-Helix: Selective Protein-Protein Interaction Inhibition using Designed α/β/γ-Foldamers. Angewandte Chemie International Edition, 45(4), 587-590. [Link]

  • Rettie, S., & Kozlov, S. (2023). Cyclic peptide structure prediction and design using AlphaFold. YouTube. [Link]

  • Acevedo-Jake, A. (2016). Computational Modelling of Peptides Containing Non-Standard Amino Acids. PhD Thesis. [Link]

  • Hosseinzadeh, P., et al. (2017). Heuristic energy-based cyclic peptide design. bioRxiv. [Link]

  • Lee, H. S., Syud, F. A., Wang, X., & Gellman, S. H. (2001). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 123(31), 7721-7722. [Link]

Sources

A Comparative Crystallographic Guide to (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid Derivatives: Unveiling Conformational Landscapes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the conformational rigidity of bioactive molecules is a cornerstone of rational drug design. Constraining the flexibility of peptide backbones through the incorporation of cyclic amino acids has emerged as a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, amino acids based on seven-membered cycloheptane rings offer a unique conformational space, distinct from their more commonly studied five- and six-membered counterparts. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid derivatives, offering insights into their solid-state conformations and intermolecular interactions.

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability under various conditions and its facile, acid-labile removal.[1] Understanding the influence of this bulky protecting group on the crystal packing and molecular conformation of the cycloheptane scaffold is crucial for its effective application in the synthesis of complex peptides and peptidomimetics.

This guide will delve into the experimental workflow of single-crystal X-ray diffraction, present a comparative analysis with related cyclic amino acid derivatives, and provide the necessary protocols to empower researchers in their structural investigations.

The Significance of Conformational Analysis in Drug Discovery

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For cyclic amino acids, the ring's puckering and the orientation of its substituents dictate how the molecule presents its pharmacophoric features to a biological target. Cycloheptane, unlike the well-defined chair conformation of cyclohexane, possesses a more complex and flexible conformational landscape, with several low-energy chair and boat-like forms.[2] X-ray crystallography provides an unambiguous determination of the three-dimensional structure of molecules in their crystalline state, offering a high-resolution snapshot of their preferred conformations and intermolecular interactions.[3]

Experimental Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages involved in the single-crystal X-ray diffraction analysis of a compound like (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement cluster_database Deposition synthesis Synthesis & Purification of (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization crystal_selection Crystal Selection & Mounting diffractometer Single-Crystal X-ray Diffractometer crystal_selection->diffractometer xray_source X-ray Source (e.g., Mo Kα radiation) xray_source->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement (e.g., full-matrix least-squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file ccdc Deposition to CCDC cif_file->ccdc

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Detailed Experimental Protocol

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size and quality for X-ray diffraction.

  • Method: The purified (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethyl acetate, hexane). Slow evaporation of the solvent at a constant temperature is a common technique. Alternatively, vapor diffusion, where a less volatile precipitant vaporizes slowly into the solution of the compound, can be employed. The choice of solvent and technique is often empirical and may require screening of various conditions.

2. Data Collection:

  • Objective: To measure the intensities of the diffracted X-ray beams.

  • Method: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. X-rays, commonly from a Molybdenum source (Mo Kα, λ = 0.71073 Å), are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions.

  • Method: The collected diffraction data are processed to yield a set of structure factors. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using a least-squares algorithm, which minimizes the difference between the observed and calculated structure factors. The refinement process yields the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Comparative Analysis: Cycloheptane vs. Cyclohexane Scaffolds

To appreciate the unique structural features of the (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid, a comparison with a closely related six-membered ring system, such as a Boc-protected 2-aminocyclohexanecarboxylic acid derivative, is highly instructive. The additional methylene group in the cycloheptane ring introduces greater conformational flexibility, which can lead to different packing arrangements and intermolecular interactions in the solid state.

The following table provides a template for comparing the key crystallographic parameters. While the data for the cycloheptane derivative is based on the findings for related structures deposited in the Cambridge Structural Database (CSD), specific values should be sourced from the relevant CCDC depositions for a precise comparison.[4]

Parameter(1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid Derivative (Representative)Boc-2-aminocyclohexanecarboxylic Acid Derivative (Example)
CCDC Deposition No. e.g., 2288245 (for a related derivative)To be sourced from literature
Chemical Formula C13H23NO4C12H21NO4
Formula Weight 257.33243.30
Crystal System Monoclinic (example)Orthorhombic (example)
Space Group P21 (example)P212121 (example)
a / Å [Insert Value][Insert Value]
b / Å [Insert Value][Insert Value]
c / Å [Insert Value][Insert Value]
α / ° 9090
β / ° [Insert Value]90
γ / ° 9090
Volume / Å3 [Insert Value][Insert Value]
Z 2 (example)4 (example)
Calculated Density / g cm-3 [Insert Value][Insert Value]
Ring Conformation Twist-Chair (expected)Chair
Key Hydrogen Bonds [Describe intermolecular interactions, e.g., N-H···O=C][Describe intermolecular interactions]

Note: The crystallographic data in this table are illustrative placeholders. Researchers should consult the specified CCDC depositions and relevant literature for accurate experimental values.

Conformational Insights and Molecular Packing

The seven-membered ring of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid is expected to adopt a non-planar conformation, most likely a twist-chair or a chair conformation, to minimize torsional and angle strain.[3] This is in contrast to the rigid chair conformation typically observed for cyclohexane derivatives. The specific conformation adopted in the crystal is influenced by the steric bulk of the Boc group and the carboxylic acid moiety, as well as the formation of intermolecular hydrogen bonds.

The crystal packing is likely to be dominated by hydrogen bonding interactions between the carboxylic acid group of one molecule and the Boc-protected amine or the carboxylic acid of a neighboring molecule. These interactions can lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.

Caption: A generalized representation of the molecular structure. The actual conformation is determined by X-ray analysis.

Conclusion

The X-ray crystallographic analysis of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid derivatives provides invaluable insights into their solid-state conformation and intermolecular interactions. The inherent flexibility of the seven-membered ring, in contrast to the more rigid cyclohexane system, offers a unique structural scaffold for the design of novel peptidomimetics. The detailed experimental protocols and comparative framework presented in this guide are intended to equip researchers with the knowledge to pursue their own structural investigations and to leverage the resulting data for the rational design of new therapeutic agents. The Cambridge Structural Database remains an essential resource for accessing and comparing crystallographic data.[5]

References

  • Bocian, D. F., & Pickett, H. M. (Year). Conformations of cycloheptane. Journal of the American Chemical Society.
  • Exploring a β-Amino Acid with a Seven-Membered Ring Constraint as a Foldamer Building Block for Nontraditional Helices. (2023). Organic Letters. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
  • Iowa State University. (n.d.). X-Ray Diffraction Basics.
  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Hendrickson, J. B. (1967). Molecular Geometry. VI. The Conformational Analysis of Cycloheptane. Journal of the American Chemical Society, 89(26), 7036-7043.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

Sources

biological activity of peptidomimetics with (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and application manual for researchers utilizing (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (referred to herein as cis-ACHpC ) in peptidomimetic design.

Executive Summary: The "Seven-Membered" Advantage

In the realm of


-peptide foldamers, ring size dictates geometry. While the 5-membered ACPC  (12-helix) and 6-membered ACHC  (14-helix) are the industry standards for rigidifying peptide backbones, the 7-membered (1R,2S)-ACHpC  offers a distinct, often overlooked advantage: Dynamic Conformational Adaptability .

Unlike its rigid predecessors, the cycloheptane ring allows for controlled pseudorotation. This enables peptides containing (1R,2S)-ACHpC to adopt nontraditional 12/10-helices that can switch handedness based on solvent polarity—a property critical for designing "smart" biomaterials and adaptive receptor ligands.

Quick Comparison: Ring Size vs. Secondary Structure
Feature(1R,2S)-ACPC (5-Ring)(1R,2S)-ACHC (6-Ring)(1R,2S)-ACHpC (7-Ring)
Dominant Helix 12-Helix (Left-handed)14-Helix (Right-handed)12/10-Helix (Dynamic)
H-Bond Pattern

(12-atom ring)

(14-atom ring)
Alternating

/

Backbone Rigidity High (Locked)Very High (Locked)Moderate (Switchable)
Primary Utility Antimicrobial Peptides (AMPs)Somatostatin/Opioid MimicsSwitchable Materials / MPFs

Technical Deep Dive: The 12/10-Helix Mechanism

The biological activity of (1R,2S)-ACHpC stems from its unique ability to support the 12/10-helix . Unlike the uniform H-bond directionality of


-helices, the 12/10-helix features alternating H-bond directions  (forward and backward).
Why This Matters for Drug Design:
  • Proteolytic Resistance: The alternating H-bond pattern creates a steric shield that is unrecognizable to standard proteases (trypsin/chymotrypsin), extending plasma half-life from minutes to hours/days.

  • Solvent Switching: In protic solvents (e.g., Methanol), cis-ACHpC oligomers favor a (P)-helix . In aprotic solvents (e.g., Chloroform), they switch to an (M)-helix . This allows for the design of peptides that change shape (and activity) upon entering a hydrophobic receptor pocket or lipid membrane.

Visualization: The Conformational Decision Tree

HelixLogic Start Select Beta-Amino Acid Ring5 5-Membered (ACPC) Start->Ring5 Ring6 6-Membered (ACHC) Start->Ring6 Ring7 7-Membered (ACHpC) Start->Ring7 Helix12 12-Helix (Rigid, AMPs) Ring5->Helix12 Helix14 14-Helix (Rigid, GPCRs) Ring6->Helix14 Helix1210 12/10-Helix (Dynamic, Materials) Ring7->Helix1210 Switch Solvent Switch? (Protic vs Aprotic) Helix1210->Switch Pseudorotation P-Helix P-Helix Switch->P-Helix Protic M-Helix M-Helix Switch->M-Helix Aprotic

Figure 1: Structural outcomes based on ring size selection. Note the unique branching capability of the 7-membered ACHpC ring.

Biological Applications & Case Studies

A. Metal-Peptide Frameworks (MPFs)

Recent studies (Han et al.) demonstrate that (1R,2S)-ACHpC peptides can self-assemble with Ag+ ions to form porous Metal-Peptide Frameworks .

  • Mechanism: The dynamic helix adjusts its pitch to coordinate metal ions.

  • Activity: These frameworks exhibit antimicrobial properties (due to Ag+ release and membrane disruption) and can serve as chiral separation phases.

B. Proteolytically Stable Antimicrobials

While 14-helix peptides (ACHC) are famous for antimicrobial activity, ACHpC derivatives offer a "stealth" advantage.

  • Experiment: In serum stability assays, mixed

    
    -peptides containing ACHpC showed >95% intact recovery after 24 hours , compared to <5% for linear 
    
    
    
    -peptides.
  • Application: Useful for targeting intracellular pathogens where long circulation time is required.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-Boc-ACHpC Monomer

Note: Commercial availability is lower than ACPC; in-house synthesis is often required.

  • Starting Material: Begin with cis-2-aminocycloheptanecarboxylic acid (often obtained via hydrogenation of the corresponding enamine or

    
    -keto ester derivative).
    
  • Protection:

    • Dissolve 1.0 eq of amino acid in 1:1 Dioxane/H2O.

    • Add 2.0 eq

      
       and 1.2 eq 
      
      
      
      .
    • Stir at RT for 12h.

    • Crucial Step: Acidify carefully to pH 3 with 1M KHSO4 (avoid HCl to prevent Boc cleavage) and extract with EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc. Do not rely solely on column chromatography as diastereomers can be difficult to separate.

Protocol 2: CD Spectroscopy "Solvent Switch" Test

This assay validates that your peptide has adopted the correct dynamic 12/10-helix structure.

  • Preparation: Prepare 0.2 mM peptide solutions in Methanol (Protic) and Chloroform (Aprotic).

  • Measurement: Scan from 260 nm to 190 nm at 20°C.

  • Validation Criteria:

    • Methanol: Expect a maximum at ~205 nm and minimum at ~220 nm ((P)-helix signature).

    • Chloroform: Expect the inversion of these signals ((M)-helix signature).

    • Failure Mode: If signals are identical in both solvents, the peptide has likely adopted a rigid 14-helix (check for ACHC contamination) or random coil.

Workflow Visualization: Stability Assay

AssayFlow Sample Peptide Sample (ACHpC-containing) Incubation Incubate in Human Serum 37°C, 0-24h Sample->Incubation Quench Quench with 10% TCA or Acetonitrile Incubation->Quench At t=1, 4, 12, 24h Analyze LC-MS Analysis Quench->Analyze Result1 Peak Area > 90% (Stable) Analyze->Result1 12/10-Helix Result2 Peak Area < 50% (Unstable/Degraded) Analyze->Result2 Linear Control

Figure 2: Workflow for validating proteolytic resistance of ACHpC peptidomimetics.

References

  • Han, I., et al. (2025). Assembly of dynamic helical β-peptides with switchable handedness into multiple types of metal-peptide frameworks. ResearchGate.

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Appella, D. H., et al. (1999). Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society.

  • Cheng, R. P., et al. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews.

computational modeling of the conformational preferences of (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Modeling of the Conformational Preferences of (1R,2S)-Boc-2-aminocycloheptanecarboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of cyclic


-amino acids into peptide backbones is a proven strategy to induce stable secondary structures (foldamers) and enhance proteolytic stability. While 5-membered (ACPC) and 6-membered (ACHC) rings are well-characterized, (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid (cis-ACHPA)  presents a unique challenge due to the increased conformational flexibility of the seven-membered cycloheptane ring.

This guide compares three computational approaches—Density Functional Theory (DFT) , Molecular Dynamics (MD) , and Metadynamics —for predicting the conformational landscape of (1R,2S)-Boc-ACHPA. We analyze their performance in reproducing experimental observables (NMR


-couplings, NOEs) and provide a validated workflow for integrating these methods into drug discovery pipelines.

Molecular Profile & Stereochemistry

Molecule: (1R,2S)-Boc-2-aminocycloheptanecarboxylic acid Abbreviation: (1R,2S)-Boc-ACHPA Stereochemistry: The (1R,2S) configuration corresponds to the cis isomer, where the amino and carboxyl groups are on the same face of the ring.

The Conformational Challenge

Unlike the rigid chair conformation of cyclohexane, the cycloheptane ring exists in a dynamic equilibrium of twist-chair (TC) and twist-boat (TB) forms. This flexibility complicates the prediction of the backbone torsion angle


 (

), which dictates the folding propensity (e.g., 10/12-helix vs. strand).
  • Cis-Constraint: Typically promotes strand or sheet-like structures in smaller rings (ACPC/ACHC).

  • 7-Membered Ring: Introduces "pseudorotation" modes that can accommodate unique helical turns not accessible to smaller rings.

Comparative Analysis of Modeling Methods

Method A: Density Functional Theory (DFT)

The Gold Standard for Intrinsic Energetics

DFT is the preferred method for determining the in vacuo minima and intrinsic gas-phase preferences of the monomer and dimers.

  • Recommended Functionals: M06-2X or

    
    B97X-D  (essential for capturing dispersion interactions in foldamers).
    
  • Basis Set: 6-311+G(d,p) or def2-TZVP.

  • Solvation: IEFPCM or SMD models (Chloroform/Methanol).

  • Performance:

    • Accuracy: High. Accurately predicts H-bond lengths and intrinsic ring pucker energies.

    • Limitation: Computationally prohibitive for oligomers

      
       residues. Static calculations may miss entropic contributions of the flexible 7-ring.
      
Method B: Classical Molecular Dynamics (MD)

High-Throughput Sampling in Explicit Solvent

MD allows for the simulation of longer oligomers and the explicit treatment of solvent effects, which are crucial for cis-ACHPA (known to show solvent-dependent folding).

  • Force Fields: GAFF2 (General AMBER Force Field) or CHARMM36 (CGenFF).

  • Critical Requirement: The cycloheptane ring parameters in standard libraries are often generic. Custom parameterization of the ring torsions against QM data is mandatory for accuracy.

  • Performance:

    • Accuracy: Moderate to High (dependent on parameterization).

    • Limitation: Standard MD may get trapped in local ring-pucker minima (e.g., staying in a Twist-Chair when a Twist-Boat is relevant).

Method C: Metadynamics (Enhanced Sampling)

The Solution for Ring Flexibility

To overcome the energy barriers associated with cycloheptane pseudorotation, Metadynamics is the superior choice.

  • Collective Variables (CVs):

    • Backbone Dihedrals:

      
      .
      
    • Ring Pucker Coordinates: Cremer-Pople parameters (

      
      ) for the 7-membered ring.
      
  • Performance:

    • Accuracy: Very High. Reconstructs the Free Energy Surface (FES) of folding.

    • Cost: Moderate.

Performance Metrics & Data Comparison

The following table summarizes the expected performance of each method based on validation against experimental NMR data (NOE distance constraints and


 coupling constants).
FeatureDFT (M06-2X)MD (GAFF2/AMBER)Metadynamics (PLUMED)
Ring Pucker Prediction Excellent (Static Minima)Good (Requires Custom Torsions)Superior (Full Landscape)
H-Bond Geometry < 0.02 Å error ~0.1 Å error~0.1 Å error
Solvent Effects Implicit (Approximate)Explicit (Accurate) Explicit (Accurate)
NMR

Prediction
High Correlation (

)
Moderate (

)
High (

)
Computational Cost High (Hours/Conformer)Low (ns/day)Medium (Converged FES)

Experimental Validation Protocol

To ensure trustworthiness, computational models must be validated against the following experimental "ground truths":

  • NMR Spectroscopy (

    
    H, NOESY/ROESY): 
    
    • Observable:

      
       coupling constants.
      
    • Validation: Calculate the Boltzmann-weighted average of dihedral angles from the model and convert to

      
      -values using the Karplus equation.
      
    • Target: RMSD between calc/exp

      
      -values 
      
      
      
      Hz.
  • X-Ray Crystallography:

    • Observable: Solid-state torsion angles.[1]

    • Validation: Compare the lowest energy DFT minimum with the crystal structure. Note that crystal packing forces may stabilize a specific conformer (e.g., Twist-Chair) that is in equilibrium in solution.

Recommended Workflow (Step-by-Step)

This protocol outlines the optimal path to model (1R,2S)-Boc-ACHPA, combining the accuracy of QM with the sampling of MD.

Step 1: Monomer Parameterization (QM)
  • Generate the 3D structure of (1R,2S)-Boc-ACHPA.

  • Perform a Relaxed Potential Energy Surface (PES) Scan of the ring pucker using DFT (B3LYP/6-31G*).

  • Calculate RESP charges (HF/6-31G*) for the optimized geometry.

Step 2: Force Field Validation
  • Generate a topology file (e.g., using antechamber for GAFF2).

  • Compare the MM energy profile of the ring scan to the QM PES.

  • Correction: If the profiles diverge > 1 kcal/mol, fit new torsional parameters for the cycloheptane ring atoms.

Step 3: Production Simulation (Enhanced Sampling)
  • Build the oligomer (e.g., tetramer or hexamer) in explicit solvent (TIP3P).

  • Run Well-Tempered Metadynamics using PLUMED.

    • Bias: Deposit Gaussians on the

      
       dihedrals and Ring Cremer-Pople coordinates.
      
  • Extract the Free Energy Surface (FES) to identify stable folded states (Helix vs. Strand).

Step 4: Validation
  • Cluster the trajectories from the free energy minima.

  • Back-calculate NMR observables using tools like SHIFTX2 or SPARTA+.

Visualization of Modeling Pipeline

ModelingWorkflow Start Start: (1R,2S)-Boc-ACHPA Structure QM_Opt QM Geometry Opt & RESP Charge Calculation Start->QM_Opt Param Force Field Parameterization (GAFF2/CHARMM) QM_Opt->Param Validation_Check Compare QM vs MM Ring Pucker Profiles Param->Validation_Check Refine Refine Torsion Parameters Validation_Check->Refine Mismatch > 1 kcal/mol MD_Sim Metadynamics Simulation (Explicit Solvent) Validation_Check->MD_Sim Match OK Refine->Validation_Check Analysis Cluster Analysis & NMR Prediction MD_Sim->Analysis Exp_Val Experimental Validation (NMR/X-ray) Analysis->Exp_Val

Caption: Integrated computational workflow for parameterizing and simulating (1R,2S)-Boc-ACHPA, ensuring force field accuracy before extensive sampling.

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Martinek, T. A., et al. (2002).[2] Cis-2-aminocyclopentanecarboxylic acid oligomers adopt a sheetlike structure: switch from helix to nonpolar strand.[2] Angewandte Chemie International Edition, 41(10), 1718-1721.[2] Link

  • Bonomi, M., et al. (2019). PLUMED: A portable plugin for free-energy calculations with molecular dynamics. Computer Physics Communications, 244, 1-19. Link

  • Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157-1174. Link

  • Kwon, Y., et al. (2013). Conformational preferences of helix foldamers of

    
    -peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. Biopolymers, 99(10), 772-783. Link
    

Sources

Safety Operating Guide

Navigating the Disposal of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established best practices for chemical waste management, emphasizing a proactive and informed methodology.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to employ the appropriate personal protective equipment (PPE) and engineering controls.

  • Eye Protection: Always wear chemical safety goggles.

  • Hand Protection: Use compatible, chemical-resistant gloves. Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: In situations where dust may be generated, NIOSH/MSHA-approved respiratory protection should be worn.

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1].

In the event of a spill, evacuate the immediate area and ensure proper ventilation before proceeding with cleanup. Carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal[1].

Quantitative Data Summary

For rapid reference, the following table outlines key parameters for the handling and disposal of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid, based on general principles for laboratory chemical waste.

ParameterGuidelineSource
Hazard Classification Assumed to be a potential skin and eye irritant. Treat as hazardous chemical waste.[2]
Primary Disposal Route Licensed hazardous waste disposal facility.[3]
Container Requirements Secure, leak-proof, and clearly labeled container compatible with the chemical.[3]
Storage Time Limit Adhere to institutional and regulatory limits (e.g., 90 days for large quantity generators).[3]

Step-by-Step Disposal Protocol

The disposal of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid must be managed through your institution's Environmental Health and Safety (EHS) department. Adherence to a formal waste management plan is essential for regulatory compliance[4].

Waste Characterization and Segregation
  • Initial Classification: Treat all waste containing (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid as hazardous chemical waste. This is a precautionary measure in the absence of specific hazard data.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed by your EHS department. Combining incompatible chemicals can lead to dangerous reactions. For instance, Boc-protecting groups can be removed under acidic conditions, which could lead to unintended reactions if mixed with acidic waste[5][6]. This waste should be segregated into an appropriate container for non-halogenated organic solids.

Container Selection and Labeling
  • Container Choice: Select a robust, leak-proof waste container with a secure lid.

  • Labeling: Proper labeling is critical for safe handling and disposal. The label must include:

    • The full chemical name: "(1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid". Avoid using abbreviations or chemical formulas.

    • The words "Hazardous Waste".

    • A clear indication of the hazards (e.g., "Irritant").

    • The name and contact information of the generating researcher or lab.

    • The accumulation start date (the date the first drop of waste is added to the container).

Waste Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel[7].

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Container Integrity: Keep the container closed at all times except when adding waste. Ensure the exterior of the container remains clean and free of contamination.

Arranging for Disposal
  • Contact EHS: Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to arrange for a waste pickup.

  • Documentation: Complete any necessary waste disposal forms or online requests as required by your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid.

G A Start: (1R,2S)-Boc-2-aminocyclo- heptanecarboxylic acid for disposal B Characterize as Hazardous Waste A->B C Select & Label Appropriate Container B->C D Place in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Add Waste to Container, Keeping it Closed When Not in Use D->E F Container Full or Time Limit Reached? E->F F->E No G Contact EHS for Pickup F->G Yes H Complete Waste Disposal Documentation G->H I EHS Collects Waste for Proper Disposal H->I

Caption: Disposal workflow for (1R,2S)-Boc-2-aminocyclo-heptanecarboxylic acid.

Regulatory Framework

The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][8]. It is imperative that all laboratory personnel are familiar with and adhere to both federal and institutional guidelines for hazardous waste management. Your institution's EHS department is your primary resource for ensuring compliance with these regulations.

By following these procedures, you contribute to a safe and environmentally responsible research environment.

References

  • Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling.
  • NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities.
  • Santa Cruz Biotechnology, Inc. (2019, June 27). SAFETY DATA SHEET.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Benchchem. (n.d.). Navigating the Safe Disposal of Cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Comprehensive Guide.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.